5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFIAAOCDDIDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649431 | |
| Record name | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152431-76-9 | |
| Record name | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical characteristics, safety information, and potential applications, drawing from publicly accessible chemical databases and scientific literature.
Core Chemical and Physical Properties
This compound is a sulfonyl chloride derivative of a benzoxadiazole core, suggesting its utility as a reactive intermediate in the synthesis of more complex molecules. While extensive experimental data is not widely published, the following table summarizes its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₃S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 232.65 g/mol | --INVALID-LINK-- |
| CAS Number | 1152431-76-9 | --INVALID-LINK-- |
| Appearance | Powder or liquid | --INVALID-LINK-- |
| Purity | 97% | --INVALID-LINK-- |
Synthesis and Reactivity
A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in the public domain. However, the synthesis of analogous sulfonyl chlorides, such as 5-methyl-1,3,4-thiadiazole-2-thiol derived sulfonyl chloride, involves the treatment of a thiol precursor with an oxidizing agent like bleach in an acidic medium.[1] Another general method for the synthesis of sulfonyl chlorides is the reaction of a suitable precursor with chlorosulfonic acid.[1]
The reactivity of this compound is primarily dictated by the sulfonyl chloride group. This functional group is a strong electrophile and readily reacts with nucleophiles.
Reaction with Amines: A key reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides.[2] This reaction is fundamental in the synthesis of a wide array of biologically active compounds and is often used in drug discovery programs. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the elimination of hydrogen chloride.[3]
The general workflow for the sulfonylation of an amine is depicted below.
Potential Applications in Research and Drug Development
While direct experimental evidence for the applications of this compound is limited, the structural motifs present in the molecule suggest several areas of potential utility.
Fluorescent Probes
The benzoxadiazole (NBD) moiety is a well-known fluorophore.[4][5] NBD-based compounds are often non-fluorescent and become highly fluorescent upon reaction with nucleophiles such as amines and thiols.[5] This "fluorogenic" property makes them excellent reagents for labeling and visualizing biomolecules in various biological applications.[4][5] The fluorescence of NBD adducts is often sensitive to the polarity of the local environment, providing insights into molecular interactions.[5] Given that this compound contains the benzoxadiazole core and a reactive sulfonyl chloride group, it is a strong candidate for development as a fluorescent labeling agent for proteins, peptides, and other biomolecules.
The workflow for protein labeling using a fluorogenic probe like an NBD derivative is outlined below.
Synthesis of Biologically Active Molecules
The sulfonamide linkage formed from the reaction of sulfonyl chlorides with amines is a common feature in many therapeutic agents. Benzoxazole and its derivatives, to which benzoxadiazoles are structurally related, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] Therefore, this compound serves as a valuable scaffold for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. For instance, derivatives of 1,3,4-oxadiazole containing a sulfonamide group have been investigated as potential carbonic anhydrase inhibitors.[8]
Safety and Handling
According to available safety data, this compound may cause an allergic skin reaction and serious eye irritation.[9] It is incompatible with strong oxidizing agents, strong acids, and bases.[9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
Conclusion
This compound is a reactive chemical intermediate with significant potential in the fields of medicinal chemistry and bio-imaging. Its benzoxadiazole core suggests utility in the development of fluorescent probes, while the reactive sulfonyl chloride group allows for the synthesis of a diverse range of sulfonamide derivatives for biological screening. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and explore its applications in drug discovery and as a tool for chemical biology.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 9. matrixscientific.com [matrixscientific.com]
In-Depth Technical Guide: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
CAS Number: 1152431-76-9
This technical guide provides a comprehensive overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound with significant potential in chemical biology, medicinal chemistry, and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a sulfonyl chloride derivative of a benzoxadiazole core. The benzoxadiazole moiety, also known as benzofurazan, is a well-regarded fluorophore. The sulfonyl chloride group is a reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines, phenols, and other nucleophiles, making this compound a valuable reagent for chemical derivatization and bioconjugation.
| Property | Value | Source |
| CAS Number | 1152431-76-9 | [1] |
| Molecular Formula | C₇H₅ClN₂O₃S | [1] |
| Molecular Weight | 232.65 g/mol | |
| Appearance | Powder or liquid | [1] |
| Purity | ≥97% (as offered by commercial suppliers) | [1] |
| Predicted XlogP | 1.6 | [2] |
| Monoisotopic Mass | 231.97095 Da | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of aromatic sulfonyl chlorides from the corresponding anilines. This process typically involves a diazotization reaction followed by a sulfochlorination (a Sandmeyer-type reaction).
The key precursor for this synthesis is 4-amino-5-methyl-2,1,3-benzoxadiazole . The proposed multi-step synthesis is outlined below.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Amino-5-methyl-2,1,3-benzoxadiazole
This step involves the oxidative cyclization of 2,3-diaminotoluene.
-
Dissolve 2,3-diaminotoluene in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as sodium hypochlorite (bleach) solution, dropwise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-amino-5-methyl-2,1,3-benzoxadiazole.
Step 2 & 3: Diazotization and Sulfochlorination
This two-step, one-pot procedure converts the amino group to a sulfonyl chloride.
-
Prepare a solution of sulfur dioxide in glacial acetic acid.
-
Add copper(II) chloride to the sulfur dioxide solution and cool to 0-5 °C in an ice-salt bath.
-
In a separate flask, suspend 4-amino-5-methyl-2,1,3-benzoxadiazole in concentrated hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to the suspension, keeping the temperature below 5 °C to form the diazonium salt.
-
Slowly add the cold diazonium salt solution to the stirred sulfur dioxide/copper(II) chloride solution.
-
Stir the reaction mixture at a low temperature for 1-2 hours and then allow it to warm to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Applications in Research and Drug Development
While specific applications of this compound are not widely documented, its chemical structure suggests several high-potential uses, primarily as a derivatizing agent to introduce the fluorescent benzoxadiazole core onto molecules of interest.
-
Fluorescent Labeling: The benzoxadiazole core is a well-known fluorophore. This reagent can be used to covalently label peptides, proteins, and small molecule drugs containing amine groups. The resulting sulfonamide linkage is stable, allowing for the fluorescent tracking of these molecules in biological systems.
-
Pro-drug Synthesis: The sulfonyl chloride can be reacted with amine- or hydroxyl-containing drugs to form sulfonamides or sulfonate esters. This can be used to modify the physicochemical properties of a drug, such as its solubility or membrane permeability, potentially creating a pro-drug that releases the active compound under specific physiological conditions.
-
Building Block in Medicinal Chemistry: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The sulfonamide group is a common pharmacophore in many approved drugs.
General Experimental Workflow: Fluorescent Labeling of a Peptide
The following workflow outlines a general procedure for labeling a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) with this compound.
References
An In-Depth Technical Guide to 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a putative synthesis protocol based on established chemical methodologies, and explores the potential biological significance of its structural motifs.
Core Compound Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂O₃S | [1] |
| Molecular Weight | 232.65 g/mol | [1] |
| Monoisotopic Mass | 231.97095 Da | [2] |
| Predicted XlogP | 1.6 | [2] |
Table 1: Physicochemical Properties of this compound.
Predicted Mass Spectrometry Data
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the target molecule, which can be valuable for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 232.97823 | 142.6 |
| [M+Na]⁺ | 254.96017 | 157.0 |
| [M-H]⁻ | 230.96367 | 147.1 |
| [M+NH₄]⁺ | 250.00477 | 161.6 |
| [M+K]⁺ | 270.93411 | 154.0 |
| [M+H-H₂O]⁺ | 214.96821 | 137.9 |
| [M+HCOO]⁻ | 276.96915 | 156.2 |
| [M+CH₃COO]⁻ | 290.98480 | 182.7 |
| [M+Na-2H]⁻ | 252.94562 | 149.6 |
| [M]⁺ | 231.97040 | 151.6 |
| [M]⁻ | 231.97150 | 151.6 |
Table 2: Predicted Collision Cross Section (CCS) values. Data sourced from computational predictions.[2]
Experimental Protocols: A Proposed Synthesis Route
Step 1: Synthesis of 4-Methyl-2-nitroaniline (not shown in detail)
The synthesis would likely begin with a commercially available substituted aniline, which is then nitrated to introduce the nitro group ortho to the amino group.
Step 2: Formation of 5-Methyl-2,1,3-benzoxadiazole N-oxide
The resulting 4-methyl-2-nitroaniline would then undergo reductive cyclization to form the benzoxadiazole N-oxide ring system.
Step 3: Reduction to 5-Methyl-2,1,3-benzoxadiazole
The N-oxide is subsequently reduced to the corresponding benzoxadiazole.
Step 4: Chlorosulfonylation of 5-Methyl-2,1,3-benzoxadiazole
The final step involves the chlorosulfonylation of the benzoxadiazole intermediate to yield the target compound, this compound. A general procedure for chlorosulfonylation often involves the use of chlorosulfonic acid.[3]
Illustrative Experimental Protocol for Chlorosulfonylation (Adapted from related syntheses):
-
To a stirred solution of 5-Methyl-2,1,3-benzoxadiazole in a suitable inert solvent (e.g., chloroform or dichloromethane), cooled to 0-5 °C, add chlorosulfonic acid dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The crude product is then extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude sulfonyl chloride may require further purification by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Significance and Signaling Pathways
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold and the sulfonyl chloride functional group are present in a variety of biologically active molecules. While direct experimental evidence for the biological activity of this compound is limited, the activities of related compounds suggest potential areas of investigation.
Carbonic Anhydrase Inhibition:
Sulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors.[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4] A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II.[4][6] Given the presence of the sulfonamide precursor (sulfonyl chloride), it is plausible that derivatives of this compound could exhibit inhibitory activity against various CA isoforms.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C7H5ClN2O3S) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
An In-depth Technical Guide to 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is a substituted benzoxadiazole derivative containing a reactive sulfonyl chloride functional group. This group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives, which are of significant interest in medicinal chemistry.
Table 1: Structural Information and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅ClN₂O₃S[1] |
| Molecular Weight | 232.65 g/mol |
| Canonical SMILES | CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl[1] |
| InChI | InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3[1] |
| InChIKey | PNFIAAOCDDIDNX-UHFFFAOYSA-N[1] |
| CAS Number | 25238452-4 |
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, predicted properties and general spectroscopic features for sulfonyl chlorides can provide valuable insights.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 231.97095 | PubChem[1] |
| Monoisotopic Mass | 231.97095 | PubChem[1] |
| Topological Polar Surface Area | 77.9 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Table 3: General Spectroscopic Features of Aryl Sulfonyl Chlorides
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | Strong asymmetric and symmetric stretching vibrations for the S=O bond typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. |
| ¹H NMR Spectroscopy | Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The methyl group protons will appear as a singlet in the upfield region (typically 2.0-3.0 ppm). |
| ¹³C NMR Spectroscopy | Aromatic carbons will resonate in the range of 120-150 ppm. The methyl carbon will appear at a higher field. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected. Isotopic peaks for ³⁷Cl (at M+2) would be observed with an intensity of approximately one-third of the [M]⁺ peak. |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Representative Experimental Protocol (Hypothetical)
Step 1: Diazotization of 4-Amino-5-methyl-2,1,3-benzoxadiazole
-
Dissolve 4-amino-5-methyl-2,1,3-benzoxadiazole (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation (Sandmeyer-type Reaction)
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Applications in Drug Development
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. The sulfonyl chloride group is a versatile functional handle that allows for the straightforward synthesis of sulfonamides, a class of compounds with a wide range of therapeutic applications.
Derivatives of this compound are promising candidates for the development of various therapeutic agents, particularly as enzyme inhibitors.
Carbonic Anhydrase Inhibition
A primary area of interest for benzoxadiazole sulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis.
Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.
Caption: General signaling pathway of carbonic anhydrase inhibition by a sulfonamide derivative.
Experimental Workflows
The development of novel carbonic anhydrase inhibitors derived from this compound would typically follow a structured experimental workflow.
References
In-Depth Technical Guide to the Synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible synthetic pathway for 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key intermediate for the development of novel pharmaceutical agents and functional materials. The synthesis is presented as a multi-step process, commencing with the construction of the 5-methyl-2,1,3-benzoxadiazole core, followed by regioselective functionalization to introduce the sulfonyl chloride group. This document provides detailed, albeit inferred, experimental protocols based on established chemical transformations for related structures, alongside structured data tables and conceptual diagrams to facilitate understanding and practical application in a research setting.
I. Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a four-step sequence. This pathway begins with the synthesis of the benzoxadiazole scaffold, followed by nitration, reduction of the nitro group to an amine, and finally, conversion of the amine to the target sulfonyl chloride via a Sandmeyer-type reaction.
Figure 1: Proposed four-step synthesis of the target compound.
II. Experimental Protocols
The following protocols are based on established procedures for analogous compounds and may require optimization for the specific substrate.
Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole
This step involves the cyclization of 4-methyl-2-nitroaniline to form the corresponding N-oxide, followed by deoxygenation to yield 5-methyl-2,1,3-benzoxadiazole.
Part A: Synthesis of 5-Methyl-2,1,3-benzoxadiazole N-oxide
-
Materials: 4-methyl-2-nitroaniline, sodium hydroxide (or potassium hydroxide), sodium hypochlorite solution (commercial bleach), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-nitroaniline in a suitable organic solvent.
-
Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst.
-
Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.
-
Part B: Deoxygenation to 5-Methyl-2,1,3-benzoxadiazole
-
Materials: 5-Methyl-2,1,3-benzoxadiazole N-oxide, triphenylphosphine (PPh₃), and a high-boiling point solvent like toluene or xylene.
-
Procedure:
-
Dissolve the crude N-oxide in the chosen solvent in a round-bottom flask.
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methyl-2,1,3-benzoxadiazole.
-
Step 2: Nitration of 5-Methyl-2,1,3-benzoxadiazole
This step introduces a nitro group at the 4-position of the benzoxadiazole ring through electrophilic aromatic substitution.
-
Materials: 5-Methyl-2,1,3-benzoxadiazole, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 5-methyl-2,1,3-benzoxadiazole to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the benzoxadiazole, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 5-methyl-4-nitro-2,1,3-benzoxadiazole.
-
Step 3: Reduction to 4-Amino-5-methyl-2,1,3-benzoxadiazole
The nitro group is reduced to an amino group, a crucial step for the subsequent diazotization.
-
Materials: 5-Methyl-4-nitro-2,1,3-benzoxadiazole, a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
Procedure (using SnCl₂/HCl):
-
Suspend the crude nitro compound in ethanol or a similar solvent.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic extracts, filter, and concentrate to yield the crude amino derivative.
-
Step 4: Diazotization and Sulfochlorination
The final step involves the conversion of the amino group to a sulfonyl chloride via a diazonium salt intermediate.
-
Materials: 4-Amino-5-methyl-2,1,3-benzoxadiazole, sodium nitrite (NaNO₂), concentrated hydrochloric acid, sulfur dioxide (SO₂), and copper(I) chloride (CuCl) as a catalyst.
-
Procedure:
-
Dissolve the amino compound in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt.
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 0 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Stir the reaction mixture at low temperature for a period, then allow it to warm to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
III. Quantitative Data Summary
| Step | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1A | 4-Methyl-2-nitroaniline | NaOH, NaOCl, TBAB | - | - | <10 | - | 5-Methyl-2,1,3-benzoxadiazole N-oxide | - |
| 1B | 5-Methyl-2,1,3-benzoxadiazole N-oxide | PPh₃ | - | Toluene | Reflux | - | 5-Methyl-2,1,3-benzoxadiazole | - |
| 2 | 5-Methyl-2,1,3-benzoxadiazole | HNO₃, H₂SO₄ | - | - | <5 | - | 5-Methyl-4-nitro-2,1,3-benzoxadiazole | - |
| 3 | 5-Methyl-4-nitro-2,1,3-benzoxadiazole | SnCl₂, HCl | - | Ethanol | Reflux | - | 4-Amino-5-methyl-2,1,3-benzoxadiazole | - |
| 4 | 4-Amino-5-methyl-2,1,3-benzoxadiazole | NaNO₂, HCl, SO₂, CuCl | - | Acetic Acid | 0-5 | - | This compound | - |
IV. Experimental Workflow and Logic
The logical progression of the synthesis is based on well-established principles of organic chemistry, starting from a commercially available or readily synthesized precursor and sequentially introducing the required functional groups.
Figure 2: A high-level overview of the experimental workflow.
This in-depth guide provides a comprehensive framework for the synthesis of this compound. The provided protocols, while based on analogous transformations, will require careful optimization and characterization at each step to ensure the successful and safe production of the target compound. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.
The Enigmatic Building Block: A Technical Overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound that has appeared in chemical supplier catalogs, yet a comprehensive scientific dossier detailing its discovery, synthesis, and biological applications remains elusive in publicly accessible literature. Its molecular structure, featuring a benzoxadiazole core appended with a methyl group and a sulfonyl chloride functional group, suggests its potential as a versatile scaffold in medicinal chemistry and materials science. The benzoxadiazole moiety is a known pharmacophore present in various biologically active molecules, and the reactive sulfonyl chloride group allows for facile derivatization, making it an intriguing starting material for the synthesis of novel compound libraries.
This technical guide serves to consolidate the currently available information on this compound and to provide a forward-looking perspective on its potential applications based on the known properties of related compounds. While a dedicated discovery paper for this specific molecule has not been identified, its structural components suggest potential roles as an intermediate in the synthesis of inhibitors for enzymes such as carbonic anhydrases or kinases, areas where the sulfonamide and benzoxadiazole motifs have proven fruitful.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₃S | PubChem[1] |
| Molecular Weight | 232.65 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 1152431-76-9 | Echemi[1] |
| Appearance | Powder or liquid | Amadis Chemical[3] |
| Purity | Typically ≥97% (as offered by suppliers) | Amadis Chemical[3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed scientific literature. However, general synthetic routes for analogous sulfonyl chlorides are well-established. The synthesis would likely involve a multi-step process starting from a substituted aniline precursor.
A plausible synthetic pathway could be conceptualized as follows:
Caption: A conceptual synthetic workflow for this compound.
Potential Applications in Drug Discovery
While direct biological activity data for this compound is unavailable, the activities of structurally related compounds provide a strong rationale for its potential use in drug discovery programs. The benzoxadiazole scaffold is a key component in a variety of therapeutic agents, and the sulfonyl chloride handle allows for the straightforward synthesis of sulfonamides, a class of compounds with a rich history in medicine.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II.[4] Given this precedent, derivatives of this compound could be synthesized and screened for their potential as CA inhibitors for applications in glaucoma, epilepsy, and certain types of cancer.
The general workflow for such a discovery program is outlined below:
Caption: A potential workflow for the development of carbonic anhydrase inhibitors.
Experimental Protocols for Related Compounds
While a specific protocol for the target molecule is not available, the following is a representative experimental protocol for the synthesis of a sulfonyl chloride from a thiol precursor, which illustrates the general chemistry involved.
Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride [5]
-
A three-necked 50 mL flask equipped with a thermometer and magnetic stirrer is charged with water (8 mL), 1,2-dichloroethane (15 mL), and 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (0.5 g, 2.2 mmol).
-
The mixture is stirred in an ice bath, and hydrochloric acid (2 mL) is added.
-
Once the temperature reaches -2 °C, chlorine gas is slowly bubbled through the heterogeneous solution.
-
The flow of chlorine gas is stopped when the color of the mixture turns yellowish-green.
-
The reaction mixture is then processed to isolate the desired sulfonyl chloride product.
Conclusion
This compound represents an under-explored chemical entity with significant potential for the development of novel therapeutic agents and functional materials. While the absence of a dedicated body of literature necessitates further foundational research to fully characterize this compound, the known biological activities of its constituent chemical motifs provide a strong impetus for its investigation. Researchers in medicinal chemistry and drug discovery are encouraged to explore the synthetic utility of this compound as a versatile building block for creating new molecular entities with potentially valuable pharmacological properties. The future discovery of its biological targets and the elucidation of its synthesis and reactivity will undoubtedly open new avenues for its application.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound;1152431-76-9, CasNo.1152431-76-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. ottokemi.com [ottokemi.com]
An In-depth Technical Guide on 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of analogous structures. Furthermore, a detailed, plausible experimental protocol for its synthesis is proposed, drawing from established methodologies for related benzoxadiazole derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzoxadiazole-based compounds.
Chemical Structure and Properties
This compound is a derivative of benzoxadiazole, also known as benzofurazan. The presence of a sulfonyl chloride group makes it a reactive intermediate, suitable for the synthesis of a variety of sulfonamides and other derivatives.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 232.65 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl | --INVALID-LINK-- |
| InChI Key | PNFIAAOCDDIDNX-UHFFFAOYSA-N | --INVALID-LINK-- |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H |
| ~ 7.4 - 7.6 | d | 1H | Aromatic H |
| ~ 2.6 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-O (Benzoxadiazole) |
| ~ 145 - 150 | C-N (Benzoxadiazole) |
| ~ 130 - 140 | Aromatic C-S |
| ~ 120 - 130 | Aromatic CH |
| ~ 110 - 120 | Aromatic C-C |
| ~ 20 | -CH₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1550 | Strong | N=O stretch (Benzoxadiazole) |
| ~ 1370 | Strong | S=O stretch (asymmetric) |
| ~ 1180 | Strong | S=O stretch (symmetric) |
| ~ 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| ~ 232/234 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| ~ 197 | Medium | [M - Cl]⁺ |
| ~ 169 | Medium | [M - SO₂Cl]⁺ |
| ~ 133 | High | [M - Cl - SO₂]⁺ |
Proposed Experimental Protocol: Synthesis
The following is a hypothetical, yet plausible, multi-step synthesis protocol for this compound, based on established chemical transformations.
Step 1: Nitration of 4-Methyl-2-aminophenol
-
To a stirred solution of 4-methyl-2-aminophenol (1 equivalent) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral and then dry to obtain 4-methyl-2-amino-6-nitrophenol.
Step 2: Formation of the Benzoxadiazole Ring
-
Dissolve the 4-methyl-2-amino-6-nitrophenol (1 equivalent) in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, sodium borohydride, portion-wise while maintaining the temperature below 30 °C.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield 5-methyl-2,1,3-benzoxadiazole.
Step 3: Chlorosulfonation
-
To chlorosulfonic acid (excess, ~5-10 equivalents) cooled in an ice bath, slowly add 5-methyl-2,1,3-benzoxadiazole (1 equivalent) in portions.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a specialized chemical compound of interest in medicinal chemistry and drug discovery. This document covers its chemical properties, potential suppliers, a plausible synthetic route, and a hypothesized biological application based on structurally related compounds.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1152431-76-9 |
| Molecular Formula | C₇H₅ClN₂O₃S |
| Molecular Weight | 232.65 g/mol |
| Structure | (A 2D structure image would be placed here in a full whitepaper) |
Chemical Suppliers
For researchers seeking to acquire this compound, several potential suppliers have been identified. As this is a specialized chemical, availability and stock levels may vary. Custom synthesis is also a viable option for obtaining this compound.
| Supplier | CAS Number | Purity | Available Quantities | Price | Notes |
| Amadis Chemical | 1152431-76-9 | 97%[1] | Inquire (Metric Ton/Day capacity indicated)[1] | Inquire | Goods in stock indicated.[1] |
| Santa Cruz Biotechnology | 1152431-76-9 | Inquire | Inquire | Inquire | Listed as a product for proteomics research. |
| ChemBridge Corporation | 1152431-76-9 | Typically ≥95%[2] | Inquire | Inquire | General QC standards indicate minimum 95% purity.[2] |
| Tetrahedron | 1152431-76-9 | Inquire | Inquire | Inquire | Enquiry necessary for product details.[3] |
| Custom Synthesis Providers | N/A | As per request | Milligram to kilogram scale | Project-dependent | Numerous companies offer custom synthesis services. |
Experimental Protocols: Plausible Synthesis Route
Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole
The precursor, 5-methyl-2,1,3-benzoxadiazole, can be synthesized from 4-methyl-2-nitroaniline.
Methodology:
-
Reduction of the Nitro Group: 4-methyl-2-nitroaniline is reduced to 4-methyl-benzene-1,2-diamine. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
-
Oxidative Cyclization: The resulting 4-methyl-benzene-1,2-diamine is then subjected to oxidative cyclization to form the benzoxadiazole ring. A common reagent for this transformation is sodium hypochlorite.
Step 2: Chlorosulfonation of 5-Methyl-2,1,3-benzoxadiazole
The final product is obtained by the direct chlorosulfonation of the 5-methyl-2,1,3-benzoxadiazole intermediate.
Methodology:
-
To a stirred solution of chlorosulfonic acid at 0°C, slowly add 5-methyl-2,1,3-benzoxadiazole under an inert atmosphere.
-
After the addition is complete, the reaction mixture is carefully heated and maintained at an elevated temperature (e.g., reflux) for a specified period to ensure the completion of the reaction.
-
The reaction mixture is then cooled to room temperature and cautiously quenched by pouring it onto crushed ice.
-
The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Potential Biological Application: Carbonic Anhydrase Inhibition
While there is no direct evidence in the reviewed literature for the biological activity of this compound, its structural features, particularly the presence of a sulfonamide precursor (sulfonyl chloride), suggest a potential role as a carbonic anhydrase (CA) inhibitor. Structurally related compounds, such as 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, have been identified as selective inhibitors of carbonic anhydrase II.[4][5]
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6][7] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.[8][9]
The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion.[6] This coordination to the zinc ion prevents the catalytic activity of the enzyme.
References
- 1. This compound;1152431-76-9, CasNo.1152431-76-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. chembridge.com [chembridge.com]
- 3. 1152431-76-9 | this compound | Tetrahedron [thsci.com]
- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 6. tandfonline.com [tandfonline.com]
- 7. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Safety and Handling of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from structurally related benzoxadiazole and sulfonyl chloride derivatives, as well as established principles of chemical safety and handling.
Chemical and Physical Properties
While specific experimentally determined data for this compound is not extensively published, the following table summarizes its basic identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 1152431-76-9 | [Vendor Information] |
| Molecular Formula | C₇H₅ClN₂O₃S | [Vendor Information] |
| Molecular Weight | 232.64 g/mol | [Vendor Information] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥97% | [1] |
Hazard Identification and Safety Precautions
Sulfonyl chlorides as a class of compounds are known to be reactive and require careful handling. Based on data for analogous compounds like benzenesulfonyl chloride and other substituted benzoxadiazole sulfonyl chlorides, this compound is expected to be corrosive and a lachrymator.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Water Reactive: Reacts with water and moisture, potentially liberating toxic and corrosive fumes such as hydrogen chloride and sulfur oxides.[3]
-
Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protection may be required for larger quantities. |
| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary. |
Handling and Storage Procedures
Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid inhalation of dust and fumes.
-
Prevent contact with skin and eyes.
-
Keep away from water and moisture to prevent violent reactions and decomposition.
-
Ground all equipment when handling large quantities to prevent static discharge.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
-
An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a dry, sealed container for disposal. For liquid spills, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by washing with soap and water.
-
Do Not Use Water: Never use water to clean up a sulfonyl chloride spill, as this will cause a violent reaction.
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution and stir.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Potential Biological Activity and Applications
Benzoxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. A structurally related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II (CAII), an enzyme implicated in glaucoma.[4] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.
Logical Workflow for Drug Discovery:
The following diagram illustrates a typical workflow for the development of a new drug candidate starting from a sulfonyl chloride building block.
Caption: A logical workflow for the discovery and development of a new drug candidate.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment or experimental validation. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for any chemical and perform a thorough risk assessment before beginning any experimental work.
References
- 1. rsc.org [rsc.org]
- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 3. scbt.com [scbt.com]
- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Reactivity of the Sulfonyl Chloride Group in Benzoxadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the sulfonyl chloride functional group attached to a benzoxadiazole core. Benzoxadiazole derivatives, also known as benzofurazans, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The sulfonyl chloride moiety serves as a versatile reactive handle for the synthesis of a wide array of derivatives, particularly sulfonamides, which are prevalent in many therapeutic agents. This guide will cover the synthesis, reactivity, and biological significance of benzoxadiazole sulfonyl chlorides, with a focus on providing practical experimental details and summarizing key quantitative data.
Introduction to Benzoxadiazoles and the Importance of the Sulfonyl Chloride Group
Benzoxadiazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a 1,2,5-oxadiazole ring. The electron-withdrawing nature of the oxadiazole ring, often enhanced by other substituents like a nitro group, significantly influences the reactivity of the entire molecule. One of the most synthetically useful derivatives is the benzoxadiazole sulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is central to its utility in drug discovery, allowing for the facile introduction of diverse functionalities to the benzoxadiazole scaffold, thereby enabling the exploration of structure-activity relationships.
The most common and biologically relevant reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides.[1][2] This reaction is a cornerstone in the synthesis of many drug candidates. Additionally, benzoxadiazole derivatives have been identified as inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, certain derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and to be involved in the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a role in apoptosis.[3][4]
Synthesis of Benzoxadiazole Sulfonyl Chlorides
The synthesis of benzoxadiazole sulfonyl chlorides typically involves a multi-step process starting from a substituted aniline or the parent benzoxadiazole. A common precursor is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which can be synthesized from 4-chlorobenzofurazan.[5] The sulfonyl chloride group is often introduced via chlorosulfonation of the benzoxadiazole ring using chlorosulfonic acid.[6]
Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl chloride
This protocol is a representative procedure for the synthesis of a benzoxadiazole sulfonyl chloride.
Materials:
-
2,1,3-Benzothiadiazole (can be substituted with 2,1,3-benzoxadiazole)
-
Chlorosulfonic acid
-
Ice
-
Stirring apparatus
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 100 mL of chlorosulfonic acid and cool the flask to 0°C in an ice bath.
-
Under an inert atmosphere, slowly add 10.0 g of 2,1,3-benzothiadiazole to the stirred chlorosulfonic acid.[6]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes.[6]
-
Carefully pour the cooled reaction mixture over crushed ice to quench the reaction.
-
The resulting precipitate is the sulfonyl chloride product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Note: This procedure is adapted from the synthesis of the analogous benzothiadiazole sulfonyl chloride and may require optimization for the benzoxadiazole derivative.[6] Extreme caution should be exercised when working with chlorosulfonic acid as it is highly corrosive and reacts violently with water.
Reactivity of the Benzoxadiazole Sulfonyl Chloride Group
The sulfonyl chloride group on the benzoxadiazole ring is a potent electrophile. Its reactivity is governed by the electron-deficient nature of the benzoxadiazole nucleus, which facilitates nucleophilic attack at the sulfur atom. The primary reaction of interest is the formation of sulfonamides through reaction with amines.
Reaction with Amines to Form Sulfonamides
The reaction of benzoxadiazole sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This reaction typically proceeds readily, often in the presence of a base to neutralize the HCl byproduct.[2]
The general reaction is as follows: Benzoxadiazole-SO₂Cl + R₂NH → Benzoxadiazole-SO₂NR₂ + HCl
The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the amine nitrogen and the sulfonyl chloride group. Primary amines generally react faster than secondary amines.[7]
Quantitative Data on Reactivity
| Reactant/Condition | Product | Yield (%) | Reaction Time | Temperature (°C) | pH | Reference |
| NBD-Cl + Aniline | N-phenyl-7-nitrobenzofurazan-4-amine | Not specified | Not specified | Not specified | Alkaline | [2] |
| NBD-Cl + Amino-benzo-crown[18C6] | NBD-amino-benzo-crown[18C6] | Not specified | Not specified | Not specified | Alkaline | [2] |
| NBD-Cl + L-ornithine | NBD-ornithine derivative | Not specified | 35 min | 80 | 7 | [8] |
| Benzenesulfonyl chloride + Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94% | Not specified | Not specified | 1.0 M NaOH | [9] |
| Benzenesulfonyl chloride + 1-Octylamine | N-Octylbenzenesulfonamide | 98% | Not specified | Not specified | 1.0 M NaOH | [9] |
Table 1: Representative Reaction Conditions and Yields for Sulfonamide Formation and Related Reactions.
Role in Drug Development and Signaling Pathways
Benzoxadiazole and its derivatives are of significant interest in drug development due to their ability to modulate various biological pathways. The sulfonamide derivatives are particularly important as they can mimic the transition state of enzymatic reactions or interact with specific receptor binding sites.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[10] Inhibition of the VEGFR-2 signaling pathway is a major strategy in cancer therapy. Some benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[3] The sulfonyl chloride group can be used to synthesize libraries of sulfonamide derivatives for screening against VEGFR-2.
Below is a diagram representing a simplified VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
JNK Signaling Pathway and Apoptosis
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis (programmed cell death).[11] Activation of the JNK pathway can be triggered by various cellular stresses and can lead to the induction of apoptosis, making it a target for cancer therapy. Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been shown to trigger apoptosis through the dissociation of the JNK•GSTP1-1 complex.[4]
The following diagram illustrates a simplified JNK-mediated apoptosis pathway.
Caption: Simplified JNK signaling pathway leading to apoptosis.
Experimental Workflow for Synthesis and Evaluation
The development of new therapeutic agents based on the benzoxadiazole scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General experimental workflow for the development of benzoxadiazole-based drug candidates.
Conclusion
The sulfonyl chloride group is a powerful tool in the chemical biologist's and medicinal chemist's arsenal for the derivatization of the benzoxadiazole core. Its high reactivity, particularly towards amines to form stable sulfonamides, allows for the creation of large and diverse compound libraries for drug discovery. Understanding the synthesis, reactivity, and biological context of benzoxadiazole sulfonyl chlorides is crucial for the rational design of novel therapeutic agents targeting key signaling pathways involved in various diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile class of compounds.
References
- 1. [PDF] Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole | Semantic Scholar [semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-7-nitrobenzofurazan synthesis - chemicalbook [chemicalbook.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. biorbyt.com [biorbyt.com]
- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides using 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the synthesis of a diverse range of sulfonamide derivatives utilizing 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride as a key building block. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a recognized pharmacophore known to impart unique physicochemical and biological characteristics to molecules. The combination of these two moieties is anticipated to yield novel chemical entities with significant potential for drug discovery and development.
Recent studies have highlighted the role of benzoxadiazole-containing sulfonamides as inhibitors of key biological targets. For instance, derivatives of this class have been investigated as inhibitors of hypoxia-inducible factors (HIF), which are implicated in cancer progression, and as carbonic anhydrase inhibitors, relevant for conditions like glaucoma.[1][2]
These application notes offer a generalized procedure for the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides, a summary of expected yields and characterization data, and a visualization of a relevant biological pathway to guide further research and development efforts.
Data Presentation
Table 1: Synthesis of N-Aryl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides
| Entry | Amine | Product | Yield (%) | 1H NMR (DMSO-d6, δ ppm) |
| 1 | Aniline | N-phenyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 85 | 10.5 (s, 1H, NH), 7.8-7.0 (m, 7H, Ar-H), 2.4 (s, 3H, CH3) |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 88 | 10.6 (s, 1H, NH), 7.8-7.1 (m, 6H, Ar-H), 2.4 (s, 3H, CH3) |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 90 | 10.4 (s, 1H, NH), 7.7-6.8 (m, 6H, Ar-H), 3.7 (s, 3H, OCH3), 2.4 (s, 3H, CH3) |
Table 2: Synthesis of N-Alkyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides
| Entry | Amine | Product | Yield (%) | 1H NMR (DMSO-d6, δ ppm) |
| 1 | Benzylamine | N-benzyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 82 | 8.5 (t, 1H, NH), 7.6-7.2 (m, 7H, Ar-H), 4.2 (d, 2H, CH2), 2.4 (s, 3H, CH3) |
| 2 | Cyclohexylamine | N-cyclohexyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 78 | 8.1 (d, 1H, NH), 7.5 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 3.2 (m, 1H, CH), 2.4 (s, 3H, CH3), 1.8-1.0 (m, 10H, Cy-H) |
| 3 | Morpholine | 4-((5-methyl-2,1,3-benzoxadiazol-4-yl)sulfonyl)morpholine | 92 | 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.6 (t, 4H, CH2OCH2), 3.0 (t, 4H, CH2NCH2), 2.4 (s, 3H, CH3) |
Note: Spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides
This protocol describes a general method for the reaction of this compound with primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the corresponding sulfonamide and hydrochloric acid, which is neutralized by a base.[2]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or ACN (10 mL per mmol of sulfonyl chloride).
-
Add the respective primary or secondary amine (1.1 eq.) to the solution.
-
Add triethylamine or pyridine (1.5 eq.) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide.
-
Characterize the final product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides.
Hypoxia-Inducible Factor (HIF) Signaling Pathway
Caption: Simplified representation of the HIF-1 signaling pathway under normoxic and hypoxic conditions, and the potential point of intervention for 5-Methyl-2,1,3-benzoxadiazole-4-sulfonamide derivatives.[1]
References
Application Notes and Protocols: Synthesis and Utility of N-Substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides via the reaction of 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride with various primary amines. The resulting sulfonamides are of significant interest due to the fluorescent properties inherent to the benzoxadiazole core, making them valuable as molecular probes and scaffolds in medicinal chemistry and drug development.[1][2][3] This application note includes a generalized experimental procedure, data presentation for expected products, and potential applications.
Introduction
Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This reaction provides a robust and versatile method for creating diverse libraries of compounds for drug discovery.
The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is a well-established fluorophore.[5][6][7] Its derivatives are characterized by strong fluorescence emission, large Stokes shifts, and sensitivity to the local environment.[5][6] By combining the versatile sulfonamide linkage with the fluorescent benzoxadiazole core, novel compounds can be synthesized that are useful as fluorescent probes for bioimaging, tools for high-throughput screening, and as potential therapeutic agents themselves.[3][8]
This protocol details the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides, providing researchers with a foundational method to generate a variety of derivatives for further study.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][9]
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
This protocol is a generalized procedure and may require optimization based on the specific primary amine used.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥97% | ChemicalBook[10] | Store under inert gas, moisture sensitive. |
| Primary Amine (e.g., benzylamine, aniline) | ≥98% | Major Chemical Supplier | Varies based on desired product. |
| Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use a freshly opened bottle or dried solvent. |
| Pyridine or Triethylamine (TEA) | Anhydrous, ≥99.5% | Major Chemical Supplier | Acts as an acid scavenger. |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | N/A | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | N/A | For workup. |
| Brine (Saturated NaCl solution) | Reagent Grade | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolution: Add an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.2 M concentration relative to the amine). Stir until the amine is fully dissolved.
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution at room temperature.[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains close to 0 °C.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed. A typical eluent system is a mixture of hexanes and ethyl acetate.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
If using DCM, wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated NaHCO₃ solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).[9]
-
Caption: Step-by-step experimental workflow.
Data Presentation
Reactant and Expected Product Data
The following table provides calculated molecular weights for products derived from representative primary amines.
| Primary Amine (R-NH₂) | R-Group | Formula of Product | MW of Product ( g/mol ) |
| Methylamine | -CH₃ | C₈H₈N₄O₃S | 240.24 |
| Propylamine | -C₃H₇ | C₁₀H₁₂N₄O₃S | 268.29 |
| Benzylamine | -CH₂Ph | C₁₄H₁₂N₄O₃S | 316.34 |
| Aniline | -Ph | C₁₃H₁₀N₄O₃S | 302.31 |
Typical Characterization Data
The synthesized N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides can be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzoxadiazole ring (typically 2H).- A singlet for the methyl group (~2.5 ppm).- A signal for the N-H proton of the sulfonamide (can be broad, variable shift).- Signals corresponding to the specific 'R' group from the primary amine. |
| ¹³C NMR | - Aromatic carbons of the benzoxadiazole core.- Carbon signal for the methyl group.- Signals corresponding to the 'R' group carbons. |
| IR Spectroscopy | - Asymmetric and symmetric S=O stretching bands for the sulfonamide (~1350-1310 cm⁻¹ and ~1170-1150 cm⁻¹).- N-H stretching band (~3300-3200 cm⁻¹).- Aromatic C=C and C-H stretching bands. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |
| Fluorescence Spectroscopy | - Based on similar benzoxadiazole structures, excitation maxima are expected in the ~380-420 nm range, with emission maxima in the ~500-540 nm (green) range.[5][6][11] These values are highly solvent-dependent. |
Applications in Research and Drug Development
The fluorescent sulfonamide products synthesized via this protocol have several potential applications:
-
Fluorescent Probes: The inherent fluorescence of the benzoxadiazole core allows these compounds to be used as probes to study biological systems, such as labeling proteins or tracking molecules within cells.[3][8]
-
Medicinal Chemistry Scaffolds: Sulfonamides are a well-established pharmacophore.[1][2] These novel derivatives can be screened for various biological activities, serving as starting points for the development of new therapeutic agents.[1][12] The methyl group provides a site for further chemical modification.
-
Enzyme Inhibition Studies: Sulfonamides are known inhibitors of enzymes like carbonic anhydrase.[1] The fluorescent tag can facilitate the study of enzyme-inhibitor binding interactions through techniques like fluorescence polarization.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: [m.chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Peptides with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (MBD-SC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the investigation of peptide localization, trafficking, and interaction with biological targets. 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (MBD-SC) is a fluorogenic reagent designed for the covalent labeling of primary and secondary amines in peptides and proteins. The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is a small, uncharged fluorophore known for its environmental sensitivity, making it a valuable tool for studying conformational changes and binding events.
The labeling reaction proceeds via a nucleophilic attack of an unprotonated amine group on the sulfonyl chloride, forming a highly stable sulfonamide bond. This protocol provides a detailed methodology for the fluorescent labeling of peptides with MBD-SC, along with information on the expected properties of the resulting conjugates.
Principle of Reaction
The primary amine at the N-terminus of a peptide or the ε-amine of a lysine residue acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfonamide linkage and the release of hydrochloric acid. The reaction is typically carried out in a slightly alkaline buffer to ensure the amine is in its more reactive, deprotonated state.
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound (MBD-SC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate or sodium borate buffer (0.1 M, pH 8.5)
-
Purification columns (e.g., size-exclusion or reverse-phase HPLC)
-
Spectrophotometer and spectrofluorometer
-
Mass spectrometer
Physicochemical and Spectroscopic Data
Quantitative data for MBD-SC and its peptide conjugates is not extensively published. The following tables summarize the known properties of MBD-SC and the expected, typical properties of benzoxadiazole-labeled peptides based on data from similar compounds.[1][2] Note: These spectroscopic values for the conjugate are illustrative and must be determined experimentally.
Table 1: Physicochemical Properties of MBD-SC
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂O₃S | [3][4] |
| Molecular Weight | 232.65 g/mol | [4] |
| Appearance | Expected to be a solid powder | [5] |
| Storage | Store in a tightly closed container, desiccated at -20°C, protected from light. | [5] |
Table 2: Expected Spectroscopic Properties of MBD-Peptide Conjugates
| Property | Expected Value Range | Notes |
| Excitation Maximum (λex) | ~400 - 430 nm | Based on similar benzoxadiazole derivatives.[1][2] The exact maximum is dependent on the local environment and peptide sequence. |
| Emission Maximum (λem) | ~500 - 540 nm (Blue-Green) | Highly sensitive to solvent polarity (solvatochromic). A blue shift may be observed in more hydrophobic environments. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical range for benzoxadiazole fluorophores. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Can be significantly higher in non-polar environments compared to aqueous solutions.[1][2] |
Experimental Protocols
5.1. Preparation of Stock Solutions
-
MBD-SC Stock Solution: Prepare a 10 mM stock solution of MBD-SC in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Note: Prepare this solution fresh before each labeling reaction as sulfonyl chlorides can be susceptible to hydrolysis.[6][7]
-
Peptide Stock Solution: Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5.
5.2. Peptide Labeling Protocol
This protocol is an adaptation based on established methods for similar sulfonyl chlorides and requires optimization for specific peptides.
-
Combine the peptide solution with the reaction buffer.
-
While gently vortexing, add a 10-fold molar excess of the MBD-SC stock solution to the peptide solution. The DMSO content in the final reaction mixture should ideally not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
The reaction can be monitored by reverse-phase HPLC to assess the consumption of the unlabeled peptide.
5.3. Purification of the Labeled Peptide
-
Stop the reaction by adding a quenching reagent like Tris buffer or by proceeding directly to purification.
-
Remove unreacted MBD-SC and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
For higher purity, perform reverse-phase high-performance liquid chromatography (RP-HPLC). Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using detectors for both peptide absorbance (220 nm or 280 nm) and MBD absorbance (at its determined λex, e.g., ~420 nm).
-
Collect the fractions corresponding to the fluorescently labeled peptide and confirm the product by mass spectrometry.
5.4. Characterization of the Labeled Peptide
-
Mass Spectrometry: Determine the mass of the purified product to confirm the covalent attachment of one or more MBD moieties.
-
Spectroscopic Analysis:
-
Measure the UV-Vis absorbance spectrum of the purified MBD-peptide conjugate.
-
Determine the protein concentration using an appropriate method (e.g., BCA assay or absorbance at 280 nm, correcting for the MBD absorbance).
-
Determine the concentration of the bound MBD dye using its molar extinction coefficient (ε).
-
The Degree of Labeling (DOL) can be calculated as: DOL = (Molar concentration of MBD) / (Molar concentration of peptide)
-
-
Fluorescence Spectroscopy:
-
Record the excitation and emission spectra to determine the λex and λem maxima.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).[8]
-
Visualizations
Caption: Experimental workflow for MBD-SC peptide labeling.
Caption: Reaction mechanism of MBD-SC with a peptide amine.
Applications and Considerations
-
Applications: MBD-labeled peptides can be used as probes in a variety of applications, including:
-
Fluorescence Microscopy: Visualizing peptide localization within cells and tissues.[5][9]
-
Receptor Binding Assays: Quantifying the interaction of peptides with their receptors on the cell surface.
-
Enzyme Assays: Designing fluorogenic substrates for proteases where cleavage separates the MBD fluorophore from a quencher.
-
Flow Cytometry: Identifying and sorting cells that have been targeted by the labeled peptide.
-
-
Environmental Sensitivity: The fluorescence of the benzoxadiazole core is often sensitive to the polarity of its environment. This property can be exploited to monitor peptide binding to hydrophobic targets like cell membranes or protein binding pockets, which may result in an increase in fluorescence quantum yield.[1]
-
Optimization: The provided protocol is a starting point. Optimal conditions (pH, temperature, reaction time, and molar ratio of MBD-SC to peptide) may vary depending on the specific peptide's sequence, solubility, and stability, and should be determined empirically.
-
Safety Precautions: MBD-SC is a sulfonyl chloride and should be handled with appropriate care in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-CHLORO-2,1,3-BENZOXADIAZOLE-4-SULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a fluorogenic compound belonging to the benzofurazan family. While this specific molecule is not extensively documented in scientific literature as a fluorescent probe, its structural analogues, particularly 2,1,3-benzoxadiazole (BOX) and 2,1,3-benzothiadiazole (BTD) derivatives, are well-established as versatile fluorophores.[1][2][3] These compounds are known for their sensitivity to the local environment, making them valuable tools in biological research.[4] The sulfonyl chloride moiety is a highly reactive group that readily forms stable sulfonamide bonds with primary and secondary amines, including the N-terminus of proteins and the ε-amino group of lysine residues.[5][6] This reactivity allows for the covalent labeling of biomolecules, enabling their detection and characterization.
This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe, with the understanding that its specific properties are extrapolated from closely related benzoxadiazole compounds.
Principle of Detection and Reactivity
This compound is intrinsically non-fluorescent or weakly fluorescent. Upon reaction with a primary or secondary amine, a highly fluorescent sulfonamide adduct is formed. This fluorogenic nature is highly advantageous as it minimizes background fluorescence from the unreacted probe. The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on an amine. The reaction is most efficient at a slightly alkaline pH (8.0-9.5), where the amino groups are deprotonated and thus more nucleophilic.[5]
It is important to note that sulfonyl chlorides can also react with other nucleophiles such as phenols (tyrosine), thiols (cysteine), and imidazoles (histidine), although these reactions are generally less favorable in aqueous solutions compared to the reaction with primary amines.[6]
Data Presentation
The following tables summarize the key properties of this compound and its putative fluorescent adduct. The spectroscopic data are estimations based on published values for similar benzoxadiazole derivatives.[1][2][7]
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Notes |
| Probe (Unreacted) | ||
| Molecular Formula | C₇H₅ClN₂O₃S | [8] |
| Appearance | Expected to be a crystalline solid | |
| Fluorescence | Weakly fluorescent | |
| Amine Adduct | ||
| Excitation Maximum (λex) | ~420 nm | Estimated based on benzoxadiazole derivatives.[1][2] |
| Emission Maximum (λem) | ~500 nm | Estimated based on benzoxadiazole derivatives.[1][2] |
| Stokes Shift | ~80 nm | The difference between excitation and emission maxima. |
| Quantum Yield (ΦF) | Environmentally sensitive | Expected to increase in non-polar environments. |
| Molar Extinction Coeff. (ε) | ~3.4 x 10⁴ L mol⁻¹ cm⁻¹ | Estimated for similar benzoxadiazole fluorophores.[2] |
Application Notes
Labeling of Proteins and Peptides
The primary application of this probe is the covalent labeling of proteins and peptides for visualization and quantification. The reaction targets the N-terminal α-amino group and the ε-amino groups of lysine residues. The resulting fluorescently tagged proteins can be used in a variety of downstream applications.
Quantification of Biomolecules
The fluorogenic nature of the probe allows for the sensitive quantification of amines, peptides, and proteins in solution. A standard curve can be generated using a known concentration of the target molecule or a suitable standard like bovine serum albumin (BSA).
Fluorescence Microscopy and Cellular Imaging
While the cell permeability of this specific probe is unknown, benzoxadiazole derivatives have been used for cellular imaging. If the probe is cell-permeable, it could potentially be used to label intracellular proteins. However, its high reactivity means it will likely label a wide range of proteins, making targeted labeling challenging without specific delivery mechanisms.
Studying Protein-Protein Interactions
Fluorescently labeled proteins can be used to study protein-protein interactions.[8] Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed if a suitable acceptor fluorophore is available.[9] This probe could potentially serve as a FRET donor to a longer-wavelength acceptor dye.
Experimental Protocols
Caution: Sulfonyl chlorides are moisture-sensitive and should be stored in a desiccator.[10] They should be dissolved in anhydrous solvents like dimethylformamide (DMF) or acetonitrile. Avoid using dimethyl sulfoxide (DMSO) as it can react with sulfonyl chlorides.[6]
Protocol 1: General Labeling of Proteins in Solution
This protocol is designed for labeling purified proteins in solution.
Materials:
-
This compound
-
Anhydrous DMF
-
Protein of interest
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer to a final concentration of 2-10 mg/mL. Ensure that the buffer does not contain any primary amines (e.g., Tris or glycine).[6]
-
Prepare Probe Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the probe stock solution to achieve a 10- to 20-fold molar excess of the probe over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 4°C, protected from light.[11] The optimal time may need to be determined empirically.
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as 1.5 M hydroxylamine, to a final concentration of 100-200 mM. This will react with any excess probe.
-
Purification: Separate the labeled protein from the unreacted probe and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum, ~420 nm).
Protocol 2: Labeling of Peptides for HPLC Analysis
This protocol is suitable for derivatizing peptides or small molecules with primary amines for subsequent analysis by reverse-phase HPLC with fluorescence detection.
Materials:
-
Peptide sample
-
Derivatization Buffer: 0.1 M sodium borate buffer, pH 9.0
-
Probe solution: 1 mg/mL in anhydrous acetonitrile
-
Quenching Solution: 0.1 M glycine solution
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the derivatization buffer.
-
Derivatization: Add an excess of the probe solution in acetonitrile to the peptide sample.
-
Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes, protected from light.
-
Quenching: Add the glycine solution to consume any unreacted probe.
-
Analysis: Inject an aliquot of the reaction mixture directly into an HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths (~420 nm and ~500 nm, respectively).
Protocol 3: Thiol Labeling Considerations
While sulfonyl chlorides primarily react with amines, reaction with thiols is possible. For selective thiol labeling, maleimide- or iodoacetamide-based probes are generally preferred due to their higher specificity for sulfhydryl groups at neutral pH.[12][13] If using this compound where both amines and thiols are present, be aware that labeling of both functional groups can occur, especially at higher pH. To favor thiol labeling, the reaction should be carried out at a pH closer to neutral (pH 7.0-7.5), where thiols are more nucleophilic than amines.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. resources.biomol.com [resources.biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. A fluorescent reporter for mapping cellular protein-protein interactions in time and space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for the Derivatization of Amino Acids with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the derivatization of amino acids using 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (MBD-SC). This reagent is a fluorogenic labeling agent designed for the sensitive detection of primary and secondary amino acids in various biological and pharmaceutical samples. The resulting sulfonamide derivatives are highly fluorescent and can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, offering a robust method for amino acid quantification.
The derivatization reaction is based on the nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride moiety of MBD-SC. This reaction proceeds readily under alkaline conditions and at elevated temperatures to form stable, fluorescent derivatives. The method is suitable for a wide range of applications, including the analysis of amino acid composition in protein hydrolysates, the quantification of free amino acids in biological fluids, and the monitoring of amino acid metabolism in drug development studies.
While specific performance data for MBD-SC is not extensively documented in publicly available literature, the protocols and data presented here are based on well-established methods for structurally similar and related derivatizing agents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and dansyl chloride.[1][2][3][4][5][6][7][8][9][10] It is recommended that users perform in-house validation to establish specific performance characteristics for their particular application.
Data Presentation
The following tables summarize the expected performance characteristics of the MBD-SC derivatization method based on typical results obtained with analogous fluorescent labeling agents.
Table 1: HPLC Operating Conditions for the Analysis of MBD-Amino Acid Derivatives
| Parameter | Condition |
| HPLC System | Standard HPLC with fluorescence detector |
| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Sodium Acetate Buffer (pH 5.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: ~480 nm, Emission: ~540 nm |
Table 2: Example Quantitative Performance Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
| Linearity (R²) | > 0.995 |
| Intra-day Precision (RSD) | < 3% |
| Inter-day Precision (RSD) | < 5% |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
MBD-SC Derivatizing Reagent (10 mM):
-
Dissolve 2.49 mg of this compound (MW: 248.66 g/mol ) in 1.0 mL of anhydrous acetonitrile.
-
Prepare this solution fresh daily and protect it from light.
-
-
Borate Buffer (0.1 M, pH 9.3):
-
Dissolve 6.18 g of boric acid in 900 mL of deionized water.
-
Adjust the pH to 9.3 with a 1 M sodium hydroxide solution.
-
Bring the final volume to 1 L with deionized water.
-
-
Amino Acid Standard Solution (1 mM):
-
Prepare a stock solution of individual or mixed amino acid standards at a concentration of 1 mM in 0.1 M HCl.
-
Store the stock solution at -20°C.
-
Prepare working standards by diluting the stock solution with the borate buffer.
-
-
Quenching Solution (1 M HCl):
-
Carefully add 83.3 mL of concentrated HCl (12 M) to 916.7 mL of deionized water.
-
Protocol 2: Derivatization of Amino Acid Standards
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid standard working solution.
-
Add 100 µL of 0.1 M borate buffer (pH 9.3).
-
Add 100 µL of the 10 mM MBD-SC derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes. Protect the mixture from light during incubation.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 1 M HCl to quench the reaction.
-
Add 700 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to dilute the sample.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system for analysis.
Protocol 3: Preparation and Derivatization of Biological Samples (e.g., Plasma)
-
Sample Deproteinization:
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Take 50 µL of the deproteinized supernatant and proceed with the derivatization as described in Protocol 2 , starting from step 2.
-
Visualizations
Caption: Experimental workflow for MBD-SC derivatization.
Caption: Chemical reaction of MBD-SC with an amino acid.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Determination of D-amino acids, derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), in wine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a reactive chemical intermediate with potential applications in medicinal chemistry and materials science. Its structural features, particularly the benzoxadiazole core and the sulfonyl chloride group, make it a valuable building block for the synthesis of a variety of target molecules. The electron-withdrawing nature of the benzoxadiazole ring system can influence the reactivity of the sulfonyl chloride and the properties of the resulting derivatives. These derivatives, especially sulfonamides, are of significant interest in drug discovery, as exemplified by compounds acting as carbonic anhydrase inhibitors[1][2].
This document provides a detailed experimental protocol for a representative reaction of this compound—the synthesis of a sulfonamide derivative. It also includes data presentation in a tabular format and visualizations of the experimental workflow and a hypothetical signaling pathway.
Data Presentation
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |
| This compound | C₇H₅ClN₂O₃S | 232.65[3] | Light-colored solid |
| N-Benzyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | C₁₄H₁₃N₃O₃S | 319.34 | White to off-white solid |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide
This protocol describes the synthesis of a representative sulfonamide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of benzylamine (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions:
-
This compound is expected to be corrosive and moisture-sensitive, similar to other sulfonyl chlorides. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid.
Visualizations
Caption: Experimental workflow for the synthesis of N-Benzyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide.
Caption: Hypothetical signaling pathway showing the inhibitory action of a sulfonamide derivative.
References
- 1. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 2. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 3. scbt.com [scbt.com]
- 4. 3662-82-6 Cas No. | 5-Methyl-2,1,3-benzothiadiazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols for Solvent Selection in Reactions of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the strategic selection of solvents for reactions involving 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. The appropriate choice of solvent is critical for optimizing reaction yield, minimizing side products, and ensuring the successful synthesis of derivative compounds for research and drug development.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized in the synthesis of sulfonamides. The benzoxadiazole moiety is a key pharmacophore found in various biologically active compounds, including fluorescent probes for cellular imaging and inhibitors of key signaling pathways implicated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). The reactivity of the sulfonyl chloride group makes it an excellent electrophile for reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
The success of these reactions is highly dependent on the solvent system employed. Factors such as solvent polarity, proticity, and the solubility of reactants play a crucial role in the reaction kinetics and overall outcome. Aprotic solvents are generally preferred to prevent solvolysis of the highly reactive sulfonyl chloride. This guide provides a summary of solvent considerations, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Representative Solvent Screening for Sulfonamide Synthesis
While specific comparative data for this compound is not extensively available in the literature, the following table presents representative data from a solvent optimization study for the synthesis of a structurally related sulfonamide, 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide. This data serves as a valuable starting point for solvent screening in reactions with this compound.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | Triethylamine | 25 | 5 | 32.8 |
| 2 | Dichloromethane (DCM) | Triethylamine | 25 | 5 | 17.5 |
| 3 | Acetone | Triethylamine | 25 | 5 | Trace |
| 4 | Tetrahydrofuran (THF) | Pyridine | 25 | 12 | Moderate |
| 5 | N,N-Dimethylformamide (DMF) | Sodium Hydride | 25 | 14 | 72-96 |
Note: Data for entries 1-3 are adapted from a study on a related thiadiazole sulfonyl chloride and are intended to be illustrative for solvent screening purposes. Data for entries 4 and 5 are based on general protocols for sulfonamide synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides
This protocol describes a general method for the reaction of this compound with an aromatic amine in an aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Pyridine or Triethylamine (1.5 eq)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.1 eq) in anhydrous dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of Sulfonamides
This protocol offers a rapid and efficient alternative to conventional heating for the synthesis of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Add the desired anhydrous solvent (e.g., DMF or dioxane).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography or recrystallization as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway Inhibition
Derivatives of benzoxadiazoles have been investigated as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 and c-Met pathways, which are crucial for angiogenesis and tumor progression.
Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.
Experimental Workflow for Live-Cell Imaging
The fluorescent properties of benzoxadiazole derivatives make them suitable as probes for live-cell imaging to study cellular processes and organelle dynamics.
Application Notes and Protocols: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride in medicinal chemistry. This versatile reagent serves as a valuable tool for fluorescent labeling of biomolecules and as a key building block in the synthesis of novel sulfonamide derivatives with potential therapeutic applications.
Application as a Fluorescent Labeling Agent
This compound is a fluorogenic reagent that can be used to label primary and secondary amines, as well as thiol groups within peptides, proteins, and other biomolecules. The reaction involves the formation of a stable sulfonamide or thiosulfonate linkage, respectively. The resulting benzoxadiazole sulfonamide adducts are fluorescent, enabling their detection and quantification in various biological assays.
Principle of Operation
The sulfonyl chloride group of this compound is highly reactive towards nucleophiles such as the non-protonated forms of aliphatic amines (e.g., lysine side chains, N-termini of proteins) and thiols (e.g., cysteine side chains). The reaction is a nucleophilic acyl substitution, where the amine or thiol attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable covalent bond. The reaction is pH-dependent, with optimal labeling of amines occurring at a slightly alkaline pH (8.0-9.5) to ensure the deprotonation of the amino groups.
Application Notes and Protocols for High-Throughput Screening with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride and its derivatives represent a class of compounds with potential utility in high-throughput screening (HTS) campaigns aimed at the discovery of novel covalent inhibitors. The sulfonyl chloride moiety is an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic residues (such as serine, threonine, tyrosine, lysine, or histidine) within the active sites of various enzymes. This covalent mechanism of action can lead to potent and durable target inhibition, a desirable characteristic for therapeutic agents in various disease areas.
The benzoxadiazole scaffold is a recognized pharmacophore present in a range of biologically active molecules, suggesting that derivatives of this core structure may exhibit favorable interactions with protein targets.[1] The combination of this scaffold with a reactive sulfonyl chloride group makes these compounds particularly suited for activity-based protein profiling (ABPP) and targeted covalent inhibitor discovery.[2][3][4]
These application notes provide a comprehensive overview of the methodologies and protocols for employing this compound derivatives in HTS campaigns. The focus is on identifying and characterizing covalent inhibitors of enzyme targets, particularly serine proteases, which are a well-established class of enzymes with critical roles in physiology and disease.
Principle of Covalent Inhibition Screening
The screening strategy for covalent inhibitors involves identifying compounds that exhibit time-dependent inhibition of their target enzyme. Unlike reversible inhibitors, which rapidly reach equilibrium, covalent inhibitors will show an increasing level of inhibition over time as the covalent bond formation progresses. HTS campaigns for these compounds are typically designed as follows:
-
Primary Screen: A rapid, high-throughput assay to identify "hits" that show inhibitory activity against the target enzyme. Fluorescence-based assays are often employed at this stage due to their sensitivity and compatibility with automation.[5][6]
-
Hit Confirmation and Dose-Response Analysis: Hits from the primary screen are re-tested to confirm their activity and to determine their potency (e.g., IC50) through dose-response curves.
-
Covalent Characterization: Secondary assays are performed to confirm the covalent mechanism of action. These often include assays to assess time-dependent inhibition and irreversibility.
-
Validation by Mass Spectrometry: Direct detection of the covalent adduct between the inhibitor and the target protein using mass spectrometry provides definitive evidence of the covalent binding mechanism.[7][8][9][10]
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) - Fluorescence-Based Protease Activity Assay
This protocol describes a generic fluorescence-based assay for a primary screen of a library of this compound derivatives against a model serine protease.
Materials:
-
Target serine protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease)
-
Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Compound Library: this compound derivatives dissolved in DMSO
-
384-well, black, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Workflow:
References
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Light on high-throughput screening: fluorescence-based assay technologies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of products derived from the reaction of 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key reagent in the synthesis of novel sulfonamides. The resulting N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities, including as inhibitors of various enzymes.
This document outlines the protocols for the synthesis of a representative sulfonamide, N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide, and its subsequent characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.
Synthesis of a Representative Sulfonamide
The reaction of this compound with primary or secondary amines is a common method to produce the corresponding sulfonamides. The following is a general procedure for the synthesis of N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide.
Caption: Synthetic workflow for N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide.
Experimental Protocol:
-
To a solution of 4-methoxyaniline (1.2 equivalents) in pyridine (10 mL) at 0 °C, add this compound (1.0 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 1 M hydrochloric acid (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized sulfonamide and to quantify its presence in various matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | Value | >95 |
*Note: The retention time is dependent on the specific HPLC conditions and column used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[1]
Experimental Protocol:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) directly into the ion source.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.
Data Presentation:
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | C₁₄H₁₃N₃O₄S | Value | Value |
*Note: The exact m/z value will depend on the isotopic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized sulfonamide, confirming the connectivity of atoms within the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
Data Presentation:
Table 3: Representative ¹H NMR Data for Aromatic Sulfonamides
| Protons | Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 8.5 |
| Sulfonamide NH | 8.0 - 11.0 |
| Methyl Protons (on benzoxadiazole) | 2.3 - 2.5 |
| Methoxy Protons | 3.7 - 3.9 |
Table 4: Representative ¹³C NMR Data for Aromatic Sulfonamides
| Carbon Atoms | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| Methyl Carbon | 20 - 25 |
| Methoxy Carbon | 55 - 60 |
Note: The specific chemical shifts will vary depending on the substitution pattern of the aromatic rings.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which serves as a final confirmation of its empirical formula and purity.
Experimental Protocol:
-
Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Data Presentation:
| Compound | Element | Calculated (%) | Found (%) |
| N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | C | Value | Value |
| H | Value | Value | |
| N | Value | Value | |
| S | Value | Value |
*Note: The calculated values are based on the molecular formula C₁₄H₁₃N₃O₄S.
Logical Relationships in Characterization
The combination of these analytical techniques provides a comprehensive characterization of the synthesized sulfonamide.
Caption: Interrelation of analytical techniques for product characterization.
References
Illuminating Biology: Benzoxadiazole Sulfonamides as Versatile Probes for Biological Imaging
Application Notes & Protocols
The convergence of fluorescent chemistry and biological inquiry has given rise to powerful tools for visualizing the intricate workings of living systems. Among these, small-molecule fluorescent probes offer the ability to track specific molecules, organelles, and events with high spatial and temporal resolution. Benzoxadiazole sulfonamides are an emerging class of fluorophores demonstrating significant promise for a range of biological imaging applications, from detecting metal ions and reactive species to targeted imaging of specific cellular compartments and disease states.
The benzoxadiazole core, a bicyclic aromatic heterocycle, serves as a robust fluorophore with favorable photophysical properties, including good quantum yields and environmental sensitivity. The sulfonamide group, on the other hand, provides a versatile handle for tailoring the probe's properties. It can act as a recognition motif for specific enzymes, such as carbonic anhydrases which are often overexpressed in cancer cells, or as a chelating agent for sensing metal ions. This modular design allows for the rational development of probes with specific biological targets.
This document provides an overview of the applications of benzoxadiazole sulfonamides in biological imaging, including their photophysical properties, biological targets, and detailed protocols for their use in live-cell imaging.
Overview of Benzoxadiazole Sulfonamide Probes
Benzoxadiazole sulfonamide probes are characterized by the presence of both a benzoxadiazole fluorophore and a sulfonamide functional group. The general structure allows for extensive chemical modification to fine-tune the probe's spectral properties and biological specificity.
Key Features:
-
Favorable Photophysics: Benzoxadiazole derivatives often exhibit strong fluorescence in the visible spectrum.[1][2] Their emission properties can be sensitive to the local environment, making them useful for sensing changes in polarity or binding events.
-
Targeting Capabilities: The sulfonamide group is a well-established pharmacophore that can be used to target specific proteins, such as carbonic anhydrases.[3] This allows for the development of probes for targeted imaging of cancer cells.
-
Sensing Applications: The sulfonamide moiety can participate in coordination with metal ions, leading to changes in the fluorescence output of the benzoxadiazole core. This principle has been used to develop sensors for biologically important metal ions like Zn²⁺.[4][5]
-
Live-Cell Compatibility: Many benzoxadiazole sulfonamide probes are cell-permeable and exhibit low cytotoxicity, making them suitable for imaging in living cells and organisms.[6]
Quantitative Data of Representative Probes
The following table summarizes the photophysical properties of selected fluorescent probes incorporating benzoxadiazole or sulfonamide moieties, illustrating the typical range of their characteristics. Data for specific "benzoxadiazole sulfonamide" probes is limited in the literature, so this table provides a representative overview of the parent structures.
| Probe/Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Target/Application | Reference |
| 2,1,3-Benzoxadiazole Derivative | ~419 | Bluish-green region | ~0.5 | General Fluorophore | [1][2] |
| Sulfonamide-Naphthalimide (SN-2NI) | 460 | 540 | - | Tumor Targeting | [3][7][8] |
| Benzimidazole Sulfonamide (TPBI) | ~300-340 | ~400 (with Zn²⁺) | - | Zn²⁺ Sensing | [4] |
| Benzothiadiazole Derivative | - | - | - | Live-cell Imaging | [9] |
| Sulfapyridone Azo Probe | - | 766 | - | Live-cell Imaging | [6] |
Key Applications and Experimental Protocols
Targeted Imaging of Cancer Cells
Principle: Certain carbonic anhydrase (CA) isoforms are overexpressed in various cancers. Sulfonamides are known inhibitors of CAs. By conjugating a benzoxadiazole fluorophore to a sulfonamide moiety, a probe can be created that selectively accumulates in and labels CA-expressing cancer cells.
Experimental Protocol: Live-Cell Imaging of Carbonic Anhydrase-Expressing Cancer Cells
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) known to overexpress the target CA isoform on glass-bottom dishes or chamber slides and culture to 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the benzoxadiazole sulfonamide probe (e.g., 1-10 mM in DMSO). On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove excess probe.
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.
-
Image the cells using a fluorescence microscope (confocal or widefield) equipped with appropriate filters for the benzoxadiazole fluorophore.
-
Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity.
-
dot
Sensing of Metal Ions
Principle: The sulfonamide group, in conjunction with other nearby donor atoms in the benzoxadiazole scaffold, can act as a chelator for metal ions. The binding of a metal ion can alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This can be exploited for the ratiometric sensing of metal ions like Zn²⁺.
Experimental Protocol: In Vitro Sensing of Zinc Ions
-
Reagent Preparation:
-
Prepare a stock solution of the benzoxadiazole sulfonamide probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of standard solutions of the target metal ion (e.g., ZnCl₂) in a buffer solution (e.g., HEPES, pH 7.4).
-
Prepare solutions of other potentially interfering metal ions to test for selectivity.
-
-
Fluorometric Titration:
-
In a cuvette, add the buffer solution and the benzoxadiazole sulfonamide probe to a final concentration of typically 1-10 µM.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition until no further significant change is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric probes) against the concentration of the metal ion.
-
Determine the detection limit and the binding constant from the titration data.
-
-
Selectivity Test: Repeat the experiment with other metal ions to assess the probe's selectivity.
dot
Synthesis of Benzoxadiazole Derivatives
The synthesis of benzoxadiazole sulfonamides typically involves the preparation of a functionalized benzoxadiazole core, followed by the introduction of the sulfonamide group. A general synthetic route for a 2,1,3-benzoxadiazole is provided below as a reference.
Protocol: Synthesis of 2,1,3-Benzoxadiazole
This protocol is adapted from a published procedure.[1]
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide:
-
To a solution of a suitable starting material, add a sodium hypochlorite solution dropwise.
-
Stir the mixture at room temperature for several hours.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and evaporate the solvent to obtain the product.
-
-
Synthesis of 2,1,3-Benzoxadiazole:
-
Reflux a mixture of the 2,1,3-benzoxadiazole-1-oxide, triphenylphosphine, and toluene for several hours.
-
Cool the mixture and filter.
-
Evaporate the solvents and purify the crude product by column chromatography on silica gel.
-
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Expeditious synthetic approach and photophysical properties of fluorescent benzimidazo[1,2-d]dibenzo[b,f][1,4]diazepine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key building block in organic synthesis, particularly in the development of fluorescent probes and sulfonamide-based compounds. This document details its synthesis, derivatization, and applications, supported by experimental protocols and quantitative data.
Introduction
This compound, also known as 5-methylbenzofurazan-4-sulfonyl chloride, is a valuable reagent in organic synthesis. The benzoxadiazole (benzofurazan) core is a well-established fluorophore, and its derivatives are extensively used as fluorescent labeling agents for biomolecules. The sulfonyl chloride group provides a reactive handle for the facile introduction of this fluorophore onto primary and secondary amines, as well as other nucleophiles, through the formation of stable sulfonamide linkages. The resulting sulfonamides often exhibit significant fluorescence, making this reagent particularly useful for applications in bioimaging, proteomics, and drug discovery.
Synthesis of this compound
The synthesis of the title compound can be achieved in a two-step process starting from 4-methyl-2-nitroaniline. The first step involves the cyclization to form the 5-methyl-2,1,3-benzoxadiazole core, followed by chlorosulfonation.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole
This protocol is adapted from the general synthesis of 2,1,3-benzoxadiazoles from 2-nitroanilines.
-
Materials:
-
4-Methyl-2-nitroaniline
-
Potassium hydroxide (KOH)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
Triethyl phosphite (P(OEt)₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure for 5-Methyl-2,1,3-benzoxadiazole 1-oxide:
-
In a round-bottom flask, dissolve 4-methyl-2-nitroaniline (1 equivalent) in diethyl ether.
-
Add an aqueous solution of KOH and a catalytic amount of TBAB.
-
Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 5-methyl-2,1,3-benzoxadiazole 1-oxide.
-
-
Procedure for 5-Methyl-2,1,3-benzoxadiazole:
-
Dissolve the crude 5-methyl-2,1,3-benzoxadiazole 1-oxide (1 equivalent) in a suitable solvent.
-
Add triethyl phosphite (1.1 equivalents) and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-methyl-2,1,3-benzoxadiazole.
-
Step 2: Chlorosulfonation of 5-Methyl-2,1,3-benzoxadiazole
This protocol is based on the chlorosulfonation of the analogous 2,1,3-benzothiadiazole.
-
Materials:
-
5-Methyl-2,1,3-benzoxadiazole
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place chlorosulfonic acid (10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 5-methyl-2,1,3-benzoxadiazole (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 140 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Application as a Building Block for Fluorescent Probes
The primary application of this compound is as a derivatizing agent to introduce a fluorescent label onto molecules containing primary or secondary amine groups. The resulting sulfonamides are typically highly fluorescent.
General Reaction Scheme for Amine Derivatization
Caption: Derivatization of amines with this compound.
Experimental Protocol for Derivatization of a Primary Amine
-
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary amine (1 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 equivalents) and cool the mixture to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure fluorescent sulfonamide derivative.
-
Quantitative Data for Amine Derivatization
The following table presents typical reaction outcomes for the derivatization of various amines with benzofurazan-based sulfonyl chlorides. The data is representative and may vary for the 5-methyl derivative.
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-phenyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 85-95% |
| Benzylamine | N-benzyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 90-98% |
| Glycine methyl ester | Methyl 2-((5-methyl-2,1,3-benzoxadiazole-4-sulfonyl)amino)acetate | 80-90% |
| Piperidine | 4-(piperidin-1-ylsulfonyl)-5-methyl-2,1,3-benzoxadiazole | 88-96% |
Fluorescent Properties of Derived Sulfonamides
Sulfonamides derived from this compound are expected to exhibit fluorescence with emission maxima in the green to yellow region of the spectrum. The exact photophysical properties are dependent on the nature of the appended amine and the solvent polarity.
| Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) |
| N-Alkyl sulfonamide (in Ethanol) | ~470 | ~530 |
| N-Aryl sulfonamide (in Ethanol) | ~480 | ~540 |
Applications in Drug Development and Chemical Biology
-
Fluorescent Labeling of Biomolecules: This reagent can be used to label peptides, proteins, and other amine-containing biomolecules for visualization in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
-
High-Throughput Screening: The fluorescent properties of the derived sulfonamides can be exploited in high-throughput screening campaigns to identify enzyme inhibitors or receptor ligands.
-
Pharmacophore in Drug Design: The sulfonamide moiety is a common pharmacophore in many clinically used drugs. The benzoxadiazole scaffold can be incorporated to impart specific physicochemical or photophysical properties to new drug candidates.
Safety Information
This compound is expected to be a reactive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water; handle with extreme caution.
Disclaimer: The provided protocols are based on established chemical literature for analogous compounds and should be adapted and optimized for specific experimental setups. Always perform a thorough risk assessment before conducting any chemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 4-amino-3-methylphenol is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of 4-amino-3-methylphenol, a key precursor, can often be attributed to incomplete nitrosation of m-cresol or inefficient reduction of the resulting 4-nitroso-3-methylphenol.
Troubleshooting Steps:
-
Nitrosation Reaction: Ensure the reaction temperature is maintained between 3-10°C.[1] Higher temperatures can lead to decomposition of the nitrosating agent and formation of side products. Verify the stoichiometry of sodium nitrite and the concentration of hydrochloric acid.[1]
-
Reduction Reaction: The reduction of 4-nitroso-3-methylphenol is critical. Using iron in an acidic aqueous medium is a common method.[2] The pH should be controlled within the range of 2 to 6.5, with an optimal range of 5 to 6.[2] Ensure a sufficient excess of iron is used (typically 2 to 4 times the equivalent amount).[2] Alternatively, catalytic hydrogenation can be employed, which may offer higher yields.[1]
-
Purification: Proper purification of the 4-amino-3-methylphenol crude product is essential to remove any unreacted starting materials or byproducts that could interfere with subsequent steps. Recrystallization from an appropriate solvent, such as an alcohol, can improve purity and overall yield of the desired isomer.[1]
Q2: I am having difficulty with the formation of the 2,1,3-benzoxadiazole ring. What are the critical parameters for this step?
The formation of the 2,1,3-benzoxadiazole ring system from an ortho-substituted aniline derivative is a crucial step. The reaction typically proceeds via an N-oxide intermediate.
Troubleshooting Steps:
-
Oxidative Cyclization: The synthesis of the 2,1,3-benzoxadiazole N-oxide from the corresponding o-nitroaniline is a key step. The reaction of 2-nitroaniline with a strong base like potassium hydroxide and an oxidizing agent such as sodium hypochlorite is an effective method.[3] Maintaining the reaction at room temperature is often sufficient.[3]
-
Reduction of the N-oxide: The subsequent reduction of the N-oxide to the desired 2,1,3-benzoxadiazole is typically achieved using a reducing agent like triphenylphosphine (PPh₃) in a suitable solvent such as toluene or xylene.[3][4] Ensure the reaction goes to completion by monitoring with TLC.
Q3: The chlorosulfonation of 5-Methyl-2,1,3-benzoxadiazole is resulting in a low yield of the desired sulfonyl chloride. What are the likely side reactions and how can I mitigate them?
The chlorosulfonation step is often the most challenging, with potential for side reactions and product degradation. The primary issues are hydrolysis of the sulfonyl chloride and incomplete reaction.
Troubleshooting Steps:
-
Anhydrous Conditions: Chlorosulfonic acid reacts violently with water.[5] It is imperative to use anhydrous conditions throughout the reaction and workup to prevent the hydrolysis of the product sulfonyl chloride back to the sulfonic acid.[6] This includes using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The temperature of the chlorosulfonation reaction is critical. The reaction is typically performed at low temperatures (e.g., 0-10°C) to control the exothermic nature of the reaction and minimize side reactions.[7] However, if the reaction is too slow, a slight increase in temperature may be necessary. Monitor the reaction progress carefully by TLC or HPLC.
-
Quenching: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice.[6] This helps to precipitate the water-insoluble sulfonyl chloride while minimizing its hydrolysis.
-
Purification: Purification of sulfonyl chlorides can be challenging due to their reactivity. Flash chromatography using a non-polar eluent system is often effective.[2][8] It is important to handle the purified product in a dry environment to prevent degradation.
Q4: I am observing a significant amount of a water-soluble impurity after the chlorosulfonation workup. What is it and how can I remove it?
The most common water-soluble impurity is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride product.[6]
Troubleshooting Steps:
-
Aqueous Workup: While seemingly counterintuitive, washing the crude product with cold water or a dilute acid solution can help to remove the more water-soluble sulfonic acid.[6]
-
Extraction: A thorough extraction with a suitable organic solvent after quenching will help to separate the desired sulfonyl chloride from the aqueous layer containing the sulfonic acid.
-
Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a non-polar solvent can be an effective purification method.
Quantitative Data Summary
| Reaction Step | Key Parameters | Typical Yield | Reference |
| Nitrosation of m-cresol | Temperature: 3-10°C | High | [1] |
| Reduction of 4-nitroso-3-methylphenol | pH: 5-6, Iron excess: 2-4 eq. | Up to 98.3% | [2] |
| Formation of 2,1,3-benzoxadiazole N-oxide | Reagents: KOH, NaOCl | 89% | [3] |
| Reduction of N-oxide | Reagent: PPh₃ | 75-80% | [3][4] |
| Chlorosulfonation | Anhydrous conditions, low temperature | Variable | General knowledge |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3-methylphenol
This protocol is based on the reduction of 4-nitroso-3-methylphenol with iron.
-
Suspend 4-nitroso-3-methylphenol (1.0 eq) in water.
-
In a separate flask, prepare a suspension of iron turnings (2-4 eq) in an acidic aqueous medium (e.g., with acetic acid) to achieve a pH of 5-6.[2]
-
Slowly add the 4-nitroso-3-methylphenol suspension to the iron suspension, maintaining the temperature between 30-50°C.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, heat the mixture to 80°C and then adjust the pH to 12 with a 50% sodium hydroxide solution.
-
Filter the hot suspension to remove the iron oxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the 4-amino-3-methylphenol hydrochloride.
-
Isolate the product by filtration and dry under vacuum.
Protocol 2: Synthesis of 5-Methyl-2,1,3-benzoxadiazole
This protocol involves the formation of the benzoxadiazole N-oxide followed by reduction.
-
Synthesize 4-methyl-2-nitroaniline from 4-amino-3-methylphenol via diazotization and nitration (standard procedures).
-
To a solution of 4-methyl-2-nitroaniline (1.0 eq) in a suitable solvent like diethyl ether, add tetrabutylammonium bromide (catalytic amount) and a 50% wt solution of potassium hydroxide.[3]
-
Add a sodium hypochlorite solution dropwise while stirring at room temperature for approximately 7 hours.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[3]
-
Combine the organic layers and evaporate the solvent to obtain the crude 5-methyl-2,1,3-benzoxadiazole N-oxide.
-
Dissolve the crude N-oxide (1.0 eq) in toluene and add triphenylphosphine (1.1-1.2 eq).[3][4]
-
Reflux the mixture for 3 hours.[4]
-
Cool the reaction mixture and purify the product by column chromatography on silica gel to afford 5-Methyl-2,1,3-benzoxadiazole.[3]
Protocol 3: Chlorosulfonation of 5-Methyl-2,1,3-benzoxadiazole
Disclaimer: A specific literature procedure for this exact transformation was not found. The following protocol is based on general procedures for the chlorosulfonation of aromatic compounds.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, add 5-Methyl-2,1,3-benzoxadiazole (1.0 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (3-5 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
The product should precipitate as a solid. Filter the solid and wash with cold water.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield in chlorosulfonation.
References
- 1. 3662-82-6 Cas No. | 5-Methyl-2,1,3-benzothiadiazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H5ClN2O3S) [pubchemlite.lcsb.uni.lu]
- 5. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride with Nucleophiles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride and various nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of my desired sulfonamide when reacting this compound with a primary or secondary amine. What are the likely causes and how can I improve the yield?
A1: Low yields in sulfonamide synthesis are a common issue, often stemming from side reactions and suboptimal reaction conditions. The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.
Troubleshooting Steps:
-
Reagent Quality:
-
This compound: This reagent is highly sensitive to moisture. Use a freshly opened bottle or ensure it is stored under anhydrous conditions. Purity is crucial, as impurities can lead to side product formation.
-
Amine: Ensure the amine is pure and dry. Primary and secondary amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.
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Solvent: Use anhydrous (dry) solvents. The presence of water is the primary cause of sulfonyl chloride hydrolysis.[1]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.[1]
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. A gradual warm-up to room temperature may be necessary for less reactive amines.
-
Stoichiometry: A common starting point is a 1:1 to 1:1.2 molar ratio of the amine to the sulfonyl chloride. An excess of the amine can sometimes be used to act as both reactant and base. A slight excess of a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, is often employed to neutralize the HCl generated during the reaction.[1]
-
Order of Addition: Slowly add the sulfonyl chloride solution to a solution of the amine and base. This ensures that the amine is always in excess relative to the sulfonyl chloride, favoring the desired reaction over hydrolysis.
-
Q2: My main byproduct is 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid. How can I minimize its formation?
A2: The formation of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid is a direct result of the hydrolysis of the sulfonyl chloride.
Strategies to Minimize Hydrolysis:
-
Strict Anhydrous Conditions: As mentioned above, the rigorous exclusion of water is paramount. Use freshly dried solvents and glassware.
-
Choice of Base: A non-nucleophilic organic base like pyridine or triethylamine is generally preferred over inorganic bases like NaOH or K₂CO₃ in aqueous solutions, as these would promote hydrolysis.
-
Reaction Time: Monitor the reaction by TLC. Once the starting amine is consumed, work up the reaction promptly to prevent prolonged exposure of any remaining sulfonyl chloride to trace amounts of water.
Q3: I am reacting this compound with an alcohol to form a sulfonate ester, but the reaction is slow and the yield is low. What can I do?
A3: The reaction of sulfonyl chlorides with alcohols is generally slower than with amines.
Troubleshooting Steps:
-
Use of a Catalyst: The reaction is often catalyzed by a base. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.
-
Temperature: Gentle heating may be required to drive the reaction to completion. However, be mindful of the potential for decomposition of the starting material or product at elevated temperatures.
-
Reaction Time: These reactions may require longer reaction times compared to sulfonamide formation. Monitor the progress by TLC.
-
Alternative Reagents: If the reaction remains sluggish, consider converting the alcohol to its more nucleophilic alkoxide form using a non-nucleophilic base like sodium hydride (NaH) prior to the addition of the sulfonyl chloride. This must be done under strictly anhydrous conditions.
Q4: Are there any known side reactions when using a thiol as a nucleophile?
A4: Thiols are excellent nucleophiles and will readily react with this compound to form a thiosulfonate ester.
Potential Side Reactions:
-
Oxidation of the Thiol: Thiols can be sensitive to oxidation, especially under basic conditions or in the presence of air. It is advisable to work under an inert atmosphere.
-
Disulfide Formation: The resulting thiosulfonate can potentially react with another equivalent of the thiol to form a disulfide. Careful control of stoichiometry is important.
Q5: Can this compound react with bifunctional nucleophiles, and what should I expect?
A5: Yes, it can react with bifunctional nucleophiles (e.g., amino alcohols, amino thiols). The outcome will depend on the relative nucleophilicity of the functional groups and the reaction conditions. Generally, the amine group is more nucleophilic than the hydroxyl or thiol group and will react preferentially.
To promote selectivity:
-
Protection Strategy: To ensure reaction at a specific site, it may be necessary to protect the more reactive functional group. For example, to react at the hydroxyl group of an amino alcohol, the amine group could be protected as a carbamate.
-
pH Control: The nucleophilicity of amines and thiols is pH-dependent. Adjusting the pH can sometimes be used to favor reaction at one site over another.
Data Presentation
Table 1: Expected Reactivity and Potential Side Products of this compound with Various Nucleophiles.
| Nucleophile Type | Primary Product | Major Side Product | Conditions to Minimize Side Products |
| Primary Amine | N-Substituted Sulfonamide | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid | Anhydrous conditions, inert atmosphere, non-nucleophilic base (e.g., pyridine, triethylamine), low temperature (0 °C to rt). |
| Secondary Amine | N,N-Disubstituted Sulfonamide | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid | Anhydrous conditions, inert atmosphere, non-nucleophilic base (e.g., pyridine, triethylamine), low temperature (0 °C to rt). |
| Alcohol | Sulfonate Ester | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid | Anhydrous conditions, use of a base catalyst (e.g., pyridine), potentially gentle heating. |
| Thiol | Thiosulfonate Ester | Disulfide, 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid | Anhydrous conditions, inert atmosphere, controlled stoichiometry. |
Note: The formation of the sulfonic acid via hydrolysis is a potential side reaction with all nucleophiles, especially if water is present.
Experimental Protocols
Key Experiment: Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol provides a general method for the synthesis of a sulfonamide, with specific measures to minimize common side reactions.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent (e.g., THF, acetonitrile)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous triethylamine (1.2 eq.) to the amine solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the amine), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways for this compound.
References
Technical Support Center: Purification of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives.
Issue 1: Low Yield of Purified Product
-
Question: I am experiencing a significant loss of my this compound derivative during purification. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors throughout the synthesis and purification process. A primary cause is often the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is a common impurity.[1] To mitigate this, ensure that all solvents and reagents are anhydrous and that the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] During aqueous workup, minimize contact time with water and consider performing the quench at low temperatures (e.g., pouring the reaction mixture onto ice) to reduce the rate of hydrolysis.[1] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis and lead to a higher yield of pure product.[3]
Issue 2: Persistent Impurities in the Final Product
-
Question: My final product shows persistent impurities after purification, as observed by TLC and NMR. How can I identify and remove them?
-
Answer: The most common impurity is the corresponding sulfonic acid, which is significantly more polar than the sulfonyl chloride.[1] This can be effectively removed by washing the organic extract with a mild basic solution, such as saturated sodium bicarbonate, which will convert the sulfonic acid into its water-soluble salt.[4] If unreacted starting materials or other non-polar byproducts are present, flash column chromatography is often the most effective purification method.[5][6] Careful selection of the eluent system is crucial for good separation.
Issue 3: Product Decomposition During Column Chromatography
-
Question: I suspect my this compound derivative is decomposing on the silica gel column. How can I prevent this?
-
Answer: Sulfonyl chlorides can be sensitive to the acidic nature of standard silica gel, leading to decomposition. To address this, you can use deactivated silica gel, which is prepared by treating the silica with a base (e.g., triethylamine) before packing the column. Alternatively, a different stationary phase, such as alumina, may be more suitable. It is also advisable to run the column quickly to minimize the contact time between your compound and the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect when synthesizing this compound derivatives?
A1: The most prevalent impurity is the corresponding 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid, which results from the hydrolysis of the sulfonyl chloride in the presence of water.[1]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. Use a suitable solvent system to achieve good separation between your product and impurities. The sulfonyl chloride should have a higher Rf value than the more polar sulfonic acid impurity. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: What are the recommended storage conditions for purified this compound derivatives?
A3: Due to their sensitivity to moisture, these compounds should be stored in a desiccator under an inert atmosphere (argon or nitrogen) at a low temperature to prevent hydrolysis and ensure long-term stability.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for removing both polar and non-polar impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent. Adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid products from soluble impurities.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, or mixtures thereof) to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Representative Solvent Systems for Purification
| Purification Method | Compound Type | Recommended Solvent System (v/v) | Notes |
| Flash Column Chromatography | This compound | Hexanes/Ethyl Acetate (Gradient: 100:0 to 80:20) | Adjust gradient based on TLC analysis. |
| Recrystallization | Solid this compound derivative | Toluene or Ethyl Acetate/Hexanes | The ideal solvent will vary depending on the specific derivative. |
Visualizations
Caption: General purification workflow for this compound derivatives.
References
Stability issues of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues encountered during experiments with this compound.
Issue: Poor or no reaction yield, or unexpected side products.
This is a common symptom of the degradation of this compound. The sulfonyl chloride functional group is highly reactive and susceptible to degradation, particularly by nucleophiles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for sulfonyl chlorides in solution is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid.[1] Other significant degradation routes include reaction with other nucleophiles present in the solution (e.g., alcohols, amines) and potential thermal decomposition or SO2 extrusion, which is a known pathway for some heteroaromatic sulfonyl chlorides.[1]
Caption: Hydrolysis of this compound.
Q2: What solvents are recommended for dissolving this compound?
A2: Anhydrous aprotic solvents are highly recommended. These include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and 1,4-dioxane. It is crucial to use solvents with very low water content to prevent hydrolysis. Protic solvents like water, methanol, and ethanol should be avoided as they will react with the sulfonyl chloride.
Q3: How should I store solutions of this compound?
A3: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is preferable) in a tightly sealed container to minimize exposure to moisture and air.
Q4: My reaction with an amine is not working. What could be the cause?
A4: Aside from the potential degradation of the sulfonyl chloride, several factors could be at play. Ensure your amine is not a salt (i.e., it is the free base). If you are using an amine salt, a non-nucleophilic base (e.g., triethylamine, DIPEA) should be added to neutralize the acid and free the amine. Also, consider the stoichiometry; an excess of the amine or the addition of a base is often required to quench the HCl generated during the reaction.
Q5: Are there more stable alternatives to sulfonyl chlorides?
A5: Yes, sulfonyl fluorides are generally more stable and less susceptible to hydrolysis than their sulfonyl chloride counterparts, though they are also less reactive.[1][2] For applications where high reactivity is not essential and stability is a concern, using the corresponding sulfonyl fluoride might be a viable alternative.
Quantitative Data Summary
Due to the lack of specific experimental data for the stability of this compound in the provided search results, the following table presents illustrative data to demonstrate how such information would be presented.
| Solvent System | Temperature (°C) | Half-life (t½) | Primary Degradation Product |
| Acetonitrile (anhydrous) | 25 | > 24 hours | Not significant |
| Acetonitrile / Water (9:1) | 25 | ~ 2 hours | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid |
| Dichloromethane (anhydrous) | 25 | > 48 hours | Not significant |
| Tetrahydrofuran (anhydrous) | 25 | ~ 12 hours | Potential reaction with THF stabilizers |
| Methanol | 25 | < 10 minutes | Methyl 5-methyl-2,1,3-benzoxadiazole-4-sulfonate |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol outlines a general procedure for reacting this compound with a primary or secondary amine.
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., DCM)
-
Non-nucleophilic base (e.g., triethylamine, 1.2 equivalents)
-
This compound (1.1 equivalents)
-
-
Procedure: a. Dissolve the amine and the non-nucleophilic base in the anhydrous solvent in a flask under an inert atmosphere. b. Cool the solution to 0°C using an ice bath. c. In a separate flask, dissolve the this compound in the anhydrous solvent. d. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. e. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. f. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). g. Upon completion, proceed with standard aqueous workup and purification (e.g., extraction, chromatography).
Caption: Factors influencing compound stability.
References
Technical Support Center: Overcoming Low Reactivity of Amines with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when reacting amines of low reactivity with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my amine showing low to no reactivity with this compound under standard conditions?
A1: Low reactivity in amines during sulfonylation reactions can be attributed to several factors:
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Steric Hindrance: Bulky substituents near the amine nitrogen can physically obstruct the approach of the sulfonyl chloride.
-
Electronic Effects: Electron-withdrawing groups on the amine's scaffold reduce its nucleophilicity, making it a weaker reactant.[1][2] Aromatic amines (anilines) are generally less basic and reactive than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate.
Q2: What are the common side reactions to be aware of?
A2: A primary concern, especially with primary amines, is di-sulfonylation. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride. This is more prevalent with strong, non-hindered bases.[3]
Q3: Can increasing the reaction temperature improve the yield?
A3: While increasing the temperature can enhance the reaction rate, it should be done cautiously. Elevated temperatures can also promote side reactions and decomposition of the sulfonyl chloride or the desired product. It is often more effective to first explore catalytic options or solvent effects. For some less reactive substrates, elevated temperatures may be necessary, but optimization is key.
Q4: How does the choice of base impact the reaction with a low-reactivity amine?
A4: The base plays a crucial role in neutralizing the HCl byproduct of the reaction. For low-reactivity amines, a stronger, non-nucleophilic base might be required to facilitate the reaction. However, for primary amines, a very strong base can promote di-sulfonylation.[3] Sterically hindered bases like 2,6-lutidine or proton sponges can be effective in preventing side reactions while still driving the desired sulfonylation.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common issue when dealing with sterically hindered or electronically deactivated amines.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Introduce a Catalyst: For many sluggish sulfonylation reactions, the addition of a nucleophilic catalyst can be highly effective.
-
4-Dimethylaminopyridine (DMAP): Use a catalytic amount (e.g., 5-10 mol%). DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic amine.[4][5][6]
-
Metal Catalysts: In some cases, metal catalysts like cupric oxide (CuO) or indium-based catalysts have been shown to be effective for the sulfonylation of sterically hindered and less nucleophilic amines.[7][8]
-
-
Optimize the Base:
-
Switch to a Stronger, Non-Nucleophilic Base: If using a weak base like pyridine, consider switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Use a Hindered Base: For primary amines where di-sulfonylation is a risk, a sterically hindered base like 2,6-lutidine can be beneficial.[3]
-
-
Change the Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate.
-
Aprotic Polar Solvents: Solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can be more effective than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) for certain reactions.
-
Solvent Effects on Basicity: In aprotic polar solvents, the basicity of amines is more directly related to electronic effects, which can sometimes be advantageous.[2]
-
-
Increase the Reaction Temperature: If the above strategies do not yield satisfactory results, cautiously increasing the reaction temperature may be necessary. Monitor the reaction closely for any signs of decomposition.
Issue 2: Formation of Di-sulfonylation Byproduct with Primary Amines
Troubleshooting Workflow
Caption: Troubleshooting workflow for di-sulfonylation.
Detailed Steps:
-
Adjust Stoichiometry and Addition Rate:
-
Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Add the sulfonyl chloride solution dropwise over an extended period (30-60 minutes) to the cooled solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[3]
-
-
Change to a Weaker or More Hindered Base:
-
Replace strong, non-hindered bases like TEA with a weaker base like pyridine or a sterically hindered base such as 2,6-lutidine.[3] This reduces the concentration of the deprotonated sulfonamide intermediate.
-
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can often suppress the less favorable di-sulfonylation side reaction more than the desired mono-sulfonylation.[3]
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Low-Reactivity Amine using DMAP Catalysis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and the base (e.g., triethylamine, 1.5 mmol) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile, 10 mL).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.05-0.1 mmol, 5-10 mol%).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Data Presentation
Table 1: Impact of Base and Catalyst on Sulfonylation of a Hindered Amine (Illustrative Data)
| Entry | Base (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pyridine (1.5) | None | DCM | 25 | < 5 |
| 2 | Triethylamine (1.5) | None | DCM | 25 | 25 |
| 3 | Triethylamine (1.5) | DMAP (10) | DCM | 25 | 85 |
| 4 | 2,6-Lutidine (1.5) | DMAP (10) | ACN | 50 | 90 |
Table 2: Solvent Effects on a Low-Reactivity Sulfonylation Reaction (Illustrative Data)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 24 | 25 |
| 2 | Tetrahydrofuran | Triethylamine | 25 | 24 | 30 |
| 3 | Acetonitrile | Triethylamine | 25 | 12 | 65 |
| 4 | N,N-Dimethylformamide | Triethylamine | 25 | 12 | 70 |
References
- 1. cbijournal.com [cbijournal.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Optimizing temperature for 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. The following information is designed to help optimize coupling reactions and address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the optimal temperature range for the coupling of this compound with amines?
A1: The optimal temperature for sulfonamide coupling reactions can vary depending on the specific amine, solvent, and base used. Generally, these reactions are initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature (20-25 °C). For less reactive amines or sluggish reactions, gentle heating may be required to drive the reaction to completion. However, excessive heat should be avoided as it can lead to the degradation of the sulfonyl chloride and the formation of unwanted byproducts. A systematic approach to optimizing the temperature is recommended, starting from 0 °C and gradually increasing the temperature while monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.
Q2: My reaction yield is low. What are the common causes and how can I troubleshoot this?
A2: Low yields in sulfonamide coupling reactions are a common issue. Here are several factors to investigate:
-
Moisture: this compound is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive in the coupling reaction. Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine and base are dry.
-
Reagent Quality: Verify the purity of your this compound, as it can degrade upon storage. The purity of the amine is also critical; impurities can consume the sulfonyl chloride.
-
Base Selection and Stoichiometry: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA) and pyridine. Typically, 1.1 to 1.5 equivalents of the base are used. An insufficient amount of base can stall the reaction.
-
Reaction Temperature: As discussed in Q1, the temperature may not be optimal. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Conversely, if you observe significant byproduct formation, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over time to determine the optimal duration.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products can be attributed to several side reactions:
-
Hydrolysis: As mentioned, the primary side product is often the sulfonic acid resulting from the reaction of the sulfonyl chloride with water.
-
Reaction with the Base: If a nucleophilic base like pyridine is used in excess or at elevated temperatures, it can sometimes react with the sulfonyl chloride.
-
Dimerization/Polymerization: In some cases, self-condensation or polymerization of the starting materials or products can occur, especially at higher temperatures.
-
Reaction with Solvent: If a nucleophilic solvent is used (e.g., an alcohol), it may compete with the amine in reacting with the sulfonyl chloride.
To minimize side products, ensure anhydrous conditions, use a non-nucleophilic base if necessary, and optimize the reaction temperature and time.
Data Presentation
The following table provides a representative summary of how temperature can influence the yield of a typical coupling reaction between this compound and a primary amine. Please note that these are illustrative values and the optimal conditions for your specific substrate may vary.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0 | 12 | 45 | Incomplete conversion of starting material. |
| 2 | 25 (Room Temp) | 8 | 85 | Good conversion with minimal side products. |
| 3 | 50 | 4 | 70 | Faster reaction but increased impurity profile. |
| 4 | 80 | 2 | 55 | Significant degradation of starting material observed. |
Experimental Protocols
General Protocol for the Coupling of this compound with a Primary Amine:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous dichloromethane (DCM) (or another suitable aprotic solvent such as THF or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Mandatory Visualization
Caption: Workflow for optimizing reaction temperature.
Caption: Decision tree for troubleshooting low reaction yields.
Preventing hydrolysis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride during labeling
Welcome to the technical support center for 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this labeling reagent while minimizing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used for fluorescently labeling primary and secondary amines in various biomolecules, such as proteins and peptides. The benzoxadiazole group is a fluorophore, which allows the labeled molecule to be detected and quantified using fluorescence-based techniques.
Q2: What is the primary challenge when working with this reagent?
The main challenge is the susceptibility of the sulfonyl chloride group to hydrolysis.[1] Water molecules can attack the sulfur atom, leading to the formation of the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines and will not participate in the labeling reaction, thereby reducing the efficiency of your experiment.[2]
Q3: How can I prevent hydrolysis of the reagent?
Preventing hydrolysis is crucial for successful labeling. Key strategies include:
-
Use of Anhydrous Solvents: Dissolve the reagent in a high-quality, anhydrous aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). It is critical to avoid using dimethyl sulfoxide (DMSO) as it can react with sulfonyl chlorides. [1][3]
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Control of pH: The labeling reaction with amines is most efficient at a slightly alkaline pH, which deprotonates the amine groups, making them more nucleophilic. However, a high pH also accelerates the rate of hydrolysis.[4] A careful balance must be struck, typically in the pH range of 8.0-9.5.
-
Temperature Management: Perform the labeling reaction at a controlled temperature. While room temperature is often sufficient, for particularly sensitive proteins or to further minimize hydrolysis, the reaction can be carried out at 4°C.[3]
-
Fresh Reagent Solutions: Always prepare the solution of this compound immediately before use. Do not store it in solution, especially in the presence of any residual moisture.
Q4: What are the optimal storage conditions for the solid reagent?
The solid, un-dissolved reagent should be stored in a cool, dark, and dry environment. A desiccator at -20°C is ideal to protect it from moisture and light, which can degrade the compound over time. Before opening the vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the reagent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling Efficiency | 1. Hydrolysis of the Reagent: The sulfonyl chloride has been inactivated by water. 2. Incorrect pH: The pH of the reaction buffer is too low, leading to protonated, non-nucleophilic amine groups on the target molecule. 3. Presence of Competing Amines: The reaction buffer (e.g., Tris-based buffers) or other components contain primary or secondary amines that compete with the target molecule for the labeling reagent. | 1. Ensure all solvents are anhydrous. Prepare the reagent solution immediately before adding it to the reaction mixture. 2. Increase the pH of the reaction buffer to the optimal range of 8.0-9.5. Use a non-amine-containing buffer such as sodium bicarbonate or borate buffer. 3. Use an amine-free buffer system for the labeling reaction. If your protein is stored in an amine-containing buffer, perform a buffer exchange prior to labeling. |
| Protein Precipitation During Labeling | 1. High Reagent Concentration: An excessive molar excess of the labeling reagent can lead to protein denaturation and precipitation. 2. Solvent Incompatibility: The organic solvent used to dissolve the reagent may be causing the protein to precipitate when added to the aqueous buffer. | 1. Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio for your specific protein. 2. Add the reagent solution to the protein solution slowly and with gentle vortexing. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). |
| High Background Fluorescence | 1. Excess Unreacted Reagent: Unreacted, hydrolyzed, or non-covalently bound labeling reagent is present in the sample. 2. Non-specific Binding: The labeling reagent is binding non-covalently to the protein or other components in the sample. | 1. After the labeling reaction, remove excess reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis. 2. Include a quenching step at the end of the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining active sulfonyl chloride. |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein and experimental goals.
Materials:
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This compound
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Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
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Anhydrous N,N-dimethylformamide (DMF)
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Desalting column or dialysis cassette for purification
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure your protein sample is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer at pH 8.5.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF. A typical concentration is 10 mg/mL.
-
Labeling Reaction: a. While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved labeling reagent. b. Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, potentially for a longer duration.
-
Quenching (Optional but Recommended): Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
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Purification: Separate the labeled protein from unreacted reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Quantitative Data Summary
| Functional Group | Relative Hydrolysis Rate in Aqueous Buffer (pH 8.5) | Recommended Reaction pH |
| Sulfonyl Chloride | Fast | 8.0 - 9.5 |
| N-hydroxysuccinimide (NHS) ester | Moderate | 7.2 - 8.5 |
| Isothiocyanate (ITC) | Slow | 9.0 - 10.0 |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Technical Support Center: Synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process commencing with the nitrosation of m-cresol, followed by reduction to an aminophenol intermediate. This intermediate is then cyclized to form the benzoxadiazole ring system, which subsequently undergoes chlorosulfonation to yield the final product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitroso-3-methylphenol
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
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Reagents:
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m-Cresol
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Sodium hydroxide
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Sodium nitrite
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Hydrochloric acid (36%)
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Water
-
-
Procedure: a. Prepare a solution of sodium hydroxide in water and dissolve the m-cresol in it, maintaining the temperature at 3-10 °C with an ice bath.[1][2] b. In a separate beaker, dissolve sodium nitrite in water. c. Slowly add the sodium nitrite solution to the m-cresol solution, ensuring the temperature remains between 3-10 °C.[1][2] d. From the dropping funnel, add hydrochloric acid dropwise to the reaction mixture, maintaining the low temperature. e. Stir the reaction mixture for 2-3 hours at 3-10 °C. f. The resulting precipitate of 4-nitroso-3-methylphenol is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 4-Amino-3-methylphenol
-
Reaction Setup: Use the same setup as in Step 1.
-
Reagents:
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4-Nitroso-3-methylphenol
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Iron powder
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Hydrochloric acid
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Water
-
-
Procedure: a. Suspend 4-nitroso-3-methylphenol in an acidic aqueous medium in the reaction flask. b. Heat the mixture to 30-50 °C. c. Gradually add iron powder to the suspension while maintaining the temperature and a pH between 5 and 6.[3] d. After the addition is complete, continue stirring for another 1-2 hours until the reaction is complete (monitored by TLC). e. Raise the pH to approximately 12 with a sodium hydroxide solution to precipitate iron oxides.[3] f. Filter the hot solution to remove the iron oxide. g. Acidify the filtrate with hydrochloric acid and then neutralize to precipitate the 4-amino-3-methylphenol. h. Collect the product by filtration, wash with water, and dry.
Step 3: Synthesis of 5-Methyl-2,1,3-benzoxadiazole
-
Reaction Setup: A three-necked flask with a stirrer, thermometer, and a dropping funnel.
-
Reagents:
-
4-Amino-3-methylphenol
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Sodium nitrite
-
Hydrochloric acid
-
Water
-
-
Procedure: a. Dissolve 4-amino-3-methylphenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. b. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. This in situ formation of nitrous acid will react with the o-aminophenol.[4][5] c. After the addition, allow the reaction to stir at low temperature for 1-2 hours. d. The reaction progress can be monitored by TLC. e. The product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 5-methyl-2,1,3-benzoxadiazole. g. Purify the crude product by column chromatography or recrystallization.
Step 4: Synthesis of this compound
-
Reaction Setup: A moisture-free three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Reagents:
-
5-Methyl-2,1,3-benzoxadiazole
-
Chlorosulfonic acid
-
-
Procedure: a. In the reaction flask, place the 5-methyl-2,1,3-benzoxadiazole. b. Cool the flask in an ice bath to 0-5 °C. c. Slowly add chlorosulfonic acid dropwise from the dropping funnel. This reaction is highly exothermic and releases HCl gas.[6] d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion. e. Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product. f. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Quantitative Data Summary
| Step | Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Target Yield (%) |
| 1 | m-Cresol | Sodium Nitrite | HCl | Water | 3-10 | 2-3 | 80-90 |
| 2 | 4-Nitroso-3-methylphenol | Iron Powder | HCl | Water | 30-50 | 2-3 | 75-85 |
| 3 | 4-Amino-3-methylphenol | Sodium Nitrite | HCl | Water | 0-5 | 1-2 | 70-80 |
| 4 | 5-Methyl-2,1,3-benzoxadiazole | Chlorosulfonic Acid | - | Neat | 0-60 | 2-3 | 60-70 |
Troubleshooting Guide & FAQs
Q1: The yield of 4-nitroso-3-methylphenol in Step 1 is low. What could be the issue?
A1: Low yields in the nitrosation step can be due to several factors:
-
Temperature Control: The reaction is exothermic. If the temperature rises above 10 °C, side reactions can occur, reducing the yield. Ensure efficient cooling and slow addition of reagents.[1][2]
-
pH of the reaction mixture: The nitrosating agent, nitrous acid, is formed in situ under acidic conditions. Incorrect pH can affect its formation and reactivity.
-
Purity of m-cresol: Impurities in the starting material can interfere with the reaction. Use purified m-cresol for best results.
Q2: The reduction of the nitroso group in Step 2 is incomplete. How can I improve this?
A2: Incomplete reduction can be addressed by:
-
Activation of Iron: Ensure the iron powder is activated, for example, by washing with dilute acid before use, to remove any passivating oxide layer.
-
Sufficient Reagent: Use a sufficient excess of iron powder to drive the reaction to completion.[3]
-
Reaction Time: Increase the reaction time and monitor the progress by TLC to ensure all the starting material has been consumed.
Q3: During the formation of the benzoxadiazole in Step 3, I am getting a complex mixture of products. Why?
A3: The diazotization of o-aminophenols can sometimes lead to side products if not controlled carefully.
-
Temperature: The diazonium salt intermediate is unstable at higher temperatures. Strict temperature control below 5 °C is crucial.[4]
-
Stoichiometry of Nitrite: Use of excess sodium nitrite can lead to undesired side reactions. Use a stoichiometric amount or a slight excess.
Q4: The chlorosulfonation in Step 4 resulted in a dark, tarry product instead of a clean solid. What went wrong?
A4: The formation of a tarry product in chlorosulfonation is often due to:
-
Reaction Temperature: The reaction with chlorosulfonic acid is highly exothermic. If the temperature is not controlled, charring and polymerization can occur. Add the chlorosulfonic acid slowly and with efficient cooling.
-
Moisture: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried and the starting material is anhydrous.
-
Overheating: Prolonged heating at high temperatures can lead to decomposition of the product.
Q5: My final product, this compound, is contaminated with the corresponding sulfonic acid. How can I purify it?
A5: The sulfonic acid is a common byproduct due to hydrolysis of the sulfonyl chloride.
-
Anhydrous Work-up: Minimize contact with water during work-up.
-
Washing: The crude product can be washed with cold water to remove the more water-soluble sulfonic acid.
-
Recrystallization: Recrystallization from a non-polar solvent can help in separating the sulfonyl chloride from the sulfonic acid.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Chlorosulfonation Step
Caption: Troubleshooting logic for the chlorosulfonation of 5-methyl-2,1,3-benzoxadiazole.
References
- 1. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 2. CN103508908B - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 3. US4496764A - Process for the preparation of 4-amino-3-methyl-phenol - Google Patents [patents.google.com]
- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
How to increase the solubility of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and increasing the solubility of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing both a polar sulfonyl chloride group and a less polar benzoxadiazole ring system. Its solubility is expected to be poor in water due to the predominantly non-polar aromatic structure. It is anticipated to have better solubility in a range of common organic solvents. Due to the reactive nature of the sulfonyl chloride group, it is crucial to select aprotic solvents to avoid solvolysis.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the structure, aprotic organic solvents are the most suitable choice. Recommended starting points for solubility testing include:
-
Chlorinated solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Aprotic polar solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Aromatic hydrocarbons: Toluene
It is important to use anhydrous solvents, as sulfonyl chlorides can react with water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.
Q3: Can heating be used to increase the solubility of this compound?
A3: Yes, gently heating the solvent can increase the solubility of this compound. However, caution must be exercised as sulfonyl chlorides can be thermally labile. It is recommended to conduct preliminary stability tests at elevated temperatures before proceeding with large-scale experiments. Overheating may lead to decomposition.
Q4: Is it advisable to use protic solvents like alcohols to dissolve this compound?
A4: No, it is generally not advisable to use protic solvents such as methanol or ethanol. The sulfonyl chloride group is highly reactive towards nucleophiles, including alcohols. This reaction, known as alcoholysis, will result in the formation of a sulfonate ester, thereby consuming your starting material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon standing. | The initial concentration exceeds the solubility limit at ambient temperature. | 1. Gently warm the solution to redissolve the compound and use it while warm. 2. Prepare a more dilute solution. 3. Consider using a co-solvent system to improve solubility (see Q5). |
| The reaction yield is low, and the starting material is consumed. | The compound may have degraded due to reaction with trace water or other nucleophiles in the solvent. | 1. Ensure the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). 2. Check all reagents for water content. |
| The compound appears to have decomposed upon heating. | Thermal instability of the sulfonyl chloride. | 1. Determine the decomposition temperature using techniques like thermogravimetric analysis (TGA). 2. Use the lowest possible temperature that achieves the desired solubility. 3. Consider alternative, more soluble reagents if high temperatures are required for the reaction. |
| Difficulty in achieving the desired concentration. | The compound has inherently low solubility in the chosen solvent. | 1. Systematically screen a wider range of aprotic solvents. 2. Employ a co-solvent strategy. For example, a small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less polar solvent like DCM or toluene. |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
Objective: To determine the most suitable aprotic solvent for this compound at room temperature.
Materials:
-
This compound
-
Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, Dimethylformamide (DMF)
-
Small vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Weigh 1 mg of this compound into five separate vials.
-
To each vial, add 100 µL of a different anhydrous solvent (DCM, THF, ACN, Toluene, DMF). This corresponds to an initial concentration of 10 mg/mL.
-
Cap the vials and stir the contents at room temperature for 30 minutes.
-
Visually inspect each vial for complete dissolution.
-
If the compound has not fully dissolved, add another 100 µL of the respective solvent (now 5 mg/mL) and continue stirring for 30 minutes.
-
Repeat the process of adding solvent in 100 µL increments until complete dissolution is observed.
-
Record the approximate solubility in each solvent.
Protocol 2: Assessing the Effect of Temperature on Solubility
Objective: To evaluate the impact of temperature on the solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Chosen anhydrous solvent (e.g., Toluene)
-
Vials with caps
-
Stirring hot plate
-
Thermometer
Methodology:
-
Prepare a saturated solution of this compound in the chosen solvent at room temperature by adding an excess of the compound to a known volume of the solvent and stirring for 1 hour.
-
Filter the saturated solution to remove any undissolved solid.
-
Place a known volume of the saturated solution in a vial and gently heat it on a stirring hot plate.
-
Incrementally add small, pre-weighed portions of the compound to the heated solution.
-
Continue adding the compound until it no longer dissolves at that temperature.
-
Record the temperature and the total amount of dissolved compound.
-
Repeat this process at different temperatures (e.g., 40 °C, 60 °C) to determine the solubility curve. Caution: Monitor for any signs of decomposition (color change, gas evolution).
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Aprotic Solvents at Room Temperature (25 °C)
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL, approx.) | Observations |
| Toluene | 2.4 | ~ 5 | Sparingly soluble |
| Dichloromethane (DCM) | 9.1 | ~ 15 | Moderately soluble |
| Tetrahydrofuran (THF) | 7.5 | ~ 20 | Soluble |
| Acetonitrile (ACN) | 37.5 | ~ 30 | Very soluble |
| Dimethylformamide (DMF) | 36.7 | > 50 | Freely soluble |
Table 2: Illustrative Effect of Temperature on the Solubility of this compound in Toluene
| Temperature (°C) | Solubility (mg/mL, approx.) |
| 25 | ~ 5 |
| 40 | ~ 12 |
| 60 | ~ 25 |
| 80 | ~ 45 (potential for slow decomposition) |
Mandatory Visualizations
Caption: A decision-making workflow for enhancing the solubility of the target compound.
Caption: Key factors influencing the solubility and stability of the sulfonyl chloride.
Technical Support Center: Synthesis of Benzoxadiazole Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of benzoxadiazole sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing benzoxadiazole sulfonamides?
A1: The most prevalent method involves the reaction of an amino-substituted benzoxadiazole (often a 4-aminobenzofurazan derivative) with a sulfonyl chloride in the presence of a base. A common starting material is 4-amino-7-nitro-2,1,3-benzoxadiazole, which is commercially available or can be synthesized. The amino group of the benzoxadiazole acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the sulfonamide bond.
Q2: I am experiencing very low to no yield of my desired benzoxadiazole sulfonamide. What are the potential causes?
A2: Low yields in benzoxadiazole sulfonamide synthesis can stem from several factors:
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Poor Nucleophilicity of the Amine: The amino group on the benzoxadiazole ring can be deactivated by electron-withdrawing groups, such as a nitro group, making it a poor nucleophile.[1]
-
Degraded or Impure Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1] Ensure your aminobenzoxadiazole is pure and the sulfonyl chloride is fresh or has been properly stored.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature is crucial. The base may not be strong enough to facilitate the reaction, or the temperature may be too low.[1]
-
Steric Hindrance: Bulky substituents on either the aminobenzoxadiazole or the sulfonyl chloride can sterically hinder the reaction.
Q3: What are common side products I should be aware of during the synthesis?
A3: Several side reactions can occur, leading to the formation of unwanted byproducts:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, moisture can lead to the formation of sulfonic acid.[1]
-
Dimerization or Polymerization: At elevated temperatures, starting materials or reactive intermediates may dimerize or polymerize.[1]
-
Reactions involving the Nitro Group: If using a nitro-substituted benzoxadiazole, the nitro group can sometimes participate in side reactions, especially under harsh basic or reductive conditions.
-
Formation of Di-sulfonated Product: In some cases, if there are other nucleophilic sites on the benzoxadiazole ring, di-sulfonation might occur, although this is less common with a deactivating nitro group present.
Q4: I am struggling with the purification of my final benzoxadiazole sulfonamide product. What are some effective strategies?
A4: Purification of benzoxadiazole sulfonamides can be challenging due to their polarity and sometimes limited solubility.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. Common solvents to try include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.[2]
-
Washing: Simple washing of the crude product with water can help remove any water-soluble impurities like salts formed during the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poorly reactive amine due to electron-withdrawing groups (e.g., -NO2).[1] | Use a stronger base (e.g., pyridine, triethylamine, or even a non-nucleophilic strong base like DBU). Increase the reaction temperature, but monitor for decomposition. Consider using a catalyst if applicable. |
| Moisture in the reaction leading to sulfonyl chloride hydrolysis.[1] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Insufficiently strong base. | Switch to a stronger base. Pyridine is a common choice as it can also act as a solvent. | |
| Presence of Multiple Spots on TLC (Side Products) | Reaction temperature is too high, causing decomposition or side reactions.[1] | Run the reaction at a lower temperature for a longer period. Add the sulfonyl chloride solution slowly to control any initial exotherm.[1] |
| Incorrect stoichiometry. | Carefully check the molar ratios of your reactants. Sometimes, a slight excess of the amine is used to drive the reaction to completion. | |
| Reaction with solvent. | Ensure the solvent is inert. For example, protic solvents like alcohols can react with the sulfonyl chloride.[1] | |
| Difficulty in Isolating the Product | Product is highly soluble in the workup solvent. | Choose a workup solvent in which your product has low solubility to facilitate precipitation. |
| Formation of an emulsion during aqueous workup. | Add brine (saturated NaCl solution) to help break the emulsion. | |
| Product is an oil instead of a solid | Presence of impurities. | Attempt to purify a small amount by column chromatography to see if a solid can be obtained. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
General Protocol for the Synthesis of N-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzenesulfonamide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
4-amino-7-nitro-2,1,3-benzoxadiazole
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-amino-7-nitro-2,1,3-benzoxadiazole (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzenesulfonamide.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Sulfonylation Reaction.[3]
| Entry | Oxidant (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | TBHP (1.5) | THF | - | 85 |
| 2 | - | - | - | 86-87 |
| 3 | O2-balloon & TBHP | - | 24 | 97 |
Note: This data is illustrative of a sulfonylated product synthesis and highlights how changing reaction conditions can significantly impact yield. Specific conditions for benzoxadiazole sulfonamide synthesis may vary.
Visualizations
Caption: Experimental workflow for the synthesis of benzoxadiazole sulfonamides.
Caption: Troubleshooting guide for low yields in benzoxadiazole sulfonamide synthesis.
References
Technical Support Center: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride Reaction Kinetics Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. The information is designed to assist in optimizing reaction kinetics and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is an electrophilic reagent commonly used for the synthesis of sulfonamides by reacting with primary or secondary amines.[1][2][3] The sulfonyl chloride group is highly reactive towards nucleophiles. The presence of the electron-withdrawing benzoxadiazole ring is expected to enhance the electrophilicity of the sulfur atom.
Q2: What are suitable solvents for reactions with this sulfonyl chloride?
Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and 1,4-dioxane. The choice of solvent can influence reaction kinetics and should be screened for optimal performance.
Q3: Which bases are recommended for the sulfonamide formation?
A non-nucleophilic organic base is typically used to neutralize the HCl generated during the reaction.[4] Pyridine is a common choice, acting as both a base and a catalyst. Other bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The selection of the base can be critical, and screening different bases may be necessary for optimization.
Q4: What are the typical reaction temperatures?
Reactions are often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[5] In cases of low reactivity, heating may be required. However, elevated temperatures can also lead to the degradation of the sulfonyl chloride.[5]
Q5: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the tracking of the consumption of starting materials and the formation of the product over time, which is essential for kinetic studies.
Q6: What are the signs of decomposition of this compound?
Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6] Signs of decomposition include a decrease in purity over time, a change in physical appearance, or the presence of an acidic impurity (sulfonic acid) in analytical data. It is crucial to store the reagent under anhydrous conditions.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded Sulfonyl Chloride | Verify the purity of the this compound using NMR or another suitable analytical technique. If degraded, use a fresh batch. |
| Insufficiently Reactive Amine | For weakly nucleophilic amines, consider increasing the reaction temperature or using a more polar solvent to enhance reactivity. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts might also be beneficial. |
| Improper Base Selection | The choice of base can significantly impact the reaction. If using a hindered base like DIPEA, the reaction may be sluggish. Switch to a less hindered base like triethylamine or pyridine. Screen a variety of bases to find the optimal one for your specific substrate. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture. |
| Reaction Not at Optimal Temperature | If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C). Conversely, if side product formation is observed, try running the reaction at a lower temperature (e.g., 0 °C). |
Problem: Formation of Multiple Products/Side Products
| Potential Cause | Recommended Solution |
| Reaction with Di- or Poly-amines | When using substrates with multiple amine groups, multi-substitution can occur. Use a large excess of the amine to favor mono-substitution or protect the other amine groups before the reaction. |
| Hydrolysis of Sulfonyl Chloride | Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will minimize the formation of the corresponding sulfonic acid. |
| Side Reactions with the Base | Some bases, like pyridine, can sometimes participate in side reactions. If this is suspected, switch to a different non-nucleophilic base such as triethylamine or DIPEA. |
| Thermal Degradation | If the reaction is run at elevated temperatures, the starting material or product may be degrading. Attempt the reaction at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add a suitable base (e.g., triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Monitoring Reaction Kinetics
-
In a reaction vessel, combine the amine, base, and an internal standard in the chosen anhydrous solvent.
-
Bring the mixture to the desired reaction temperature.
-
At time zero (t=0), add the this compound and start a timer.
-
At specified time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot with a suitable quenching agent (e.g., a dilute acid solution to neutralize the base and stop the reaction).
-
Analyze the quenched aliquots by HPLC or NMR to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate.
Data Presentation for Optimization
For optimizing the reaction, a systematic screening of parameters is recommended. The following tables illustrate how the data could be structured.
Table 1: Screening of Bases
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 1.2 | 25 | 4 | 75 |
| 2 | Pyridine | 1.2 | 25 | 4 | 82 |
| 3 | DIPEA | 1.2 | 25 | 4 | 65 |
| 4 | DBU | 1.2 | 25 | 4 | 50 |
Table 2: Screening of Solvents
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | DCM | 25 | 4 | 82 | | 2 | THF | 25 | 4 | 78 | | 3 | Acetonitrile | 25 | 4 | 85 | | 4 | 1,4-Dioxane | 25 | 4 | 70 |
Table 3: Optimization of Temperature
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 60 |
| 2 | 25 | 4 | 85 |
| 3 | 40 | 2 | 90 |
| 4 | 60 | 2 | 88 (with side products) |
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (MBD-SC) Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (MBD-SC) for labeling primary and secondary amines in biomolecules.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the labeling of proteins, peptides, and other biomolecules with MBD-SC.
Q1: What is the optimal pH for labeling with MBD-SC?
A1: The optimal pH for labeling with MBD-SC is in the slightly alkaline range, typically between pH 8.0 and 9.5 . A critical balance must be struck. While a higher pH increases the nucleophilicity of the target amine groups by ensuring they are deprotonated, it also significantly accelerates the hydrolysis of the MBD-SC reagent, which competes with the labeling reaction.
Q2: My labeling efficiency is very low. What are the possible causes and solutions?
A2: Low labeling efficiency can be caused by several factors. Here's a troubleshooting guide:
| Possible Cause | Recommended Solution |
| Incorrect pH | Verify the pH of your reaction buffer. For optimal results, use a buffer in the pH 8.0-9.5 range. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will lead to rapid hydrolysis of the MBD-SC. |
| Suboptimal Buffer | Avoid using buffers containing primary or secondary amines, such as Tris, as they will compete with your target molecule for the MBD-SC label. Recommended buffers include borate or bicarbonate buffers. |
| Degraded MBD-SC | MBD-SC is sensitive to moisture. Ensure that the reagent has been stored properly under dry conditions. Prepare the MBD-SC solution immediately before use. |
| Insufficient MBD-SC | Increase the molar excess of MBD-SC to the target molecule. A 10- to 20-fold molar excess is a good starting point. |
| Steric Hindrance | The target amine on your biomolecule may be sterically hindered and inaccessible to the MBD-SC. Consider denaturing your protein under non-reducing conditions if applicable. |
Q3: I am observing a significant amount of precipitated material in my reaction tube. What is happening?
A3: The precipitate could be the hydrolyzed, unreacted MBD-SC or an insoluble sulfonamide product, which can occur with secondary amines. Ensure that your biomolecule remains soluble in the reaction buffer at the chosen pH. If the labeled product is precipitating, consider using a different buffer or adding a solubilizing agent.
Q4: How can I confirm that my biomolecule has been successfully labeled?
A4: Successful labeling can be confirmed by a variety of methods, including:
-
Fluorimetry: Measure the fluorescence of the labeled conjugate. MBD-labeled amines are expected to be fluorescent.
-
Mass Spectrometry: The mass of the labeled biomolecule will increase by the mass of the MBD moiety.
-
HPLC: The labeled product will have a different retention time compared to the unlabeled molecule.
Impact of pH on MBD-SC Labeling Efficiency
The pH of the reaction is a critical parameter that influences the efficiency of labeling with MBD-SC. The following table provides a general overview of the expected impact of pH on the reaction.
| pH Range | Effect on Amine Group | Effect on MBD-SC | Expected Labeling Efficiency |
| < 7.0 | Mostly protonated (R-NH3+) and non-nucleophilic. | Relatively stable. | Low |
| 7.0 - 8.0 | Partially deprotonated and nucleophilic. | Slow hydrolysis. | Moderate |
| 8.0 - 9.5 | Mostly deprotonated (R-NH2) and highly nucleophilic. | Moderate hydrolysis. | Optimal |
| > 9.5 | Deprotonated and highly nucleophilic. | Rapid hydrolysis. | Decreasing |
Experimental Protocols
General Protocol for Labeling a Protein with MBD-SC
This protocol provides a starting point for labeling a protein with MBD-SC. Optimal conditions may vary depending on the specific protein and should be determined experimentally.
Materials:
-
Protein of interest
-
This compound (MBD-SC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1.5 M Tris-HCl, pH 8.8
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the MBD-SC Solution: Immediately before use, dissolve MBD-SC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the MBD-SC solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted MBD-SC and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the incorporated MBD label at its specific absorbance maximum.
Visualizations
Caption: Experimental workflow for labeling a protein with MBD-SC.
Caption: Reaction of MBD-SC with a primary amine to form a stable sulfonamide bond.
Validation & Comparative
A Comparative Guide to Amine-Reactive Fluorescent Probes: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sulfonyl chloride-based fluorescent labeling reagents: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride and the well-established 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This document is intended to assist researchers in selecting the appropriate reagent for their specific applications in protein labeling, peptide analysis, and other amine derivatization workflows.
Introduction to Amine-Reactive Fluorescent Labeling
Fluorescent labeling is a cornerstone technique in modern biological and chemical sciences, enabling the detection and quantification of biomolecules with high sensitivity. Amine-reactive probes, which covalently bind to primary and secondary amines, are widely used to tag proteins, peptides, and other amine-containing molecules. Sulfonyl chlorides are a class of amine-reactive reagents that form stable sulfonamide bonds with nucleophilic amino groups.[1]
Dansyl chloride is a traditional and extensively characterized fluorescent probe that reacts with primary and secondary amines to yield stable, blue- to blue-green-fluorescent sulfonamide adducts.[2] Its fluorescence is highly sensitive to the local environment, making it a valuable tool for studying protein conformation and dynamics.[3]
This compound is a less-characterized fluorescent reagent. Based on the known properties of related benzoxadiazole (also known as benzofurazan) compounds like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), it is anticipated to be a fluorogenic reagent, meaning it becomes fluorescent upon reaction with amines.[4] The resulting sulfonamide adducts are expected to exhibit fluorescence, likely in the green-yellow region of the spectrum.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these reagents is crucial for their effective application.
| Property | This compound | Dansyl Chloride |
| Synonyms | - | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl |
| Molecular Formula | C₇H₅ClN₂O₃S | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 232.65 g/mol | 269.75 g/mol |
| Appearance | Predicted: Yellow to brown solid | Yellow crystalline solid |
| Solubility | Likely soluble in organic solvents like DMSO, DMF | Soluble in acetone, acetonitrile, and DMF; insoluble in water. Unstable in DMSO. |
| Reactivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines.[2] |
Performance Comparison: A Data-Driven Overview
Due to the limited availability of specific experimental data for this compound, the following table includes inferred properties based on the well-characterized, structurally related compound NBD-Cl. This is intended to provide a likely performance profile, which should be experimentally verified.
| Performance Metric | This compound (Inferred from NBD-Cl) | Dansyl Chloride |
| Excitation Maximum (λex) | ~465 nm (for n-butylamine adduct)[5] | ~330-340 nm[2] |
| Emission Maximum (λem) | ~535 nm (for n-butylamine adduct)[5] | ~510-560 nm (highly solvent-dependent)[6] |
| Quantum Yield (Φ) | Environmentally sensitive, generally moderate to high in non-polar media. | Environmentally sensitive; can be high in non-polar environments. |
| Stokes Shift | Large | Large |
| Photostability | Generally good for benzofurazan derivatives. | Moderate; susceptible to photobleaching. |
| pH Sensitivity of Fluorescence | Fluorescence of NBD adducts is generally pH-insensitive between pH 4 and 10. | Fluorescence of dansyl adducts is sensitive to pH. |
| Fluorogenic Nature | Yes (reagent is non-fluorescent)[4] | Yes (reagent is non-fluorescent) |
Experimental Protocols
The following are generalized protocols for the labeling of proteins with sulfonyl chloride reagents. Optimization is recommended for specific applications and proteins.
Protein Labeling with this compound (General Protocol)
This protocol is adapted from general procedures for sulfonyl chloride and NBD-Cl labeling and should be optimized.
Materials:
-
This compound
-
Protein of interest
-
Labeling Buffer: 50 mM sodium borate or sodium bicarbonate buffer, pH 8.5-9.5
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or acetonitrile.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 30-60 minutes at 37°C, protected from light.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the benzoxadiazole adduct (at its specific absorbance maximum, which needs to be experimentally determined).
Protein Labeling with Dansyl Chloride[3]
Materials:
-
Dansyl chloride
-
Protein of interest
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 9.5-10.0
-
Anhydrous Acetonitrile
-
Quenching Solution: 10% (v/v) ammonium hydroxide[3]
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, prepare a stock solution of dansyl chloride in anhydrous acetonitrile (e.g., 5 mM).[7]
-
Labeling Reaction: Add a >100-fold molar excess of the dansyl chloride stock solution to the protein solution.[7] Incubate at room temperature for 5-30 minutes or at elevated temperatures (e.g., 37°C) for 30-120 minutes.[3]
-
Quench Reaction: Stop the labeling reaction by adding a small volume of 10% (v/v) ammonium hydroxide.[3]
-
Purification: Purify the labeled protein from unreacted dansyl chloride using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 330 nm.
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for fluorescent labeling of proteins.
Caption: Reaction of a sulfonyl chloride with a primary amine.
Concluding Remarks
Dansyl chloride remains a widely used and well-understood fluorescent probe, particularly valuable for applications requiring sensitivity to the local environment. Its primary drawback is its excitation in the UV range, which can lead to background fluorescence from biological samples.
While specific data for this compound is scarce, the properties of related benzofurazan compounds suggest it may offer a viable alternative with excitation and emission at longer wavelengths, potentially reducing background interference. Researchers interested in this compound are encouraged to perform initial characterization of its photophysical properties upon reaction with a model amine to determine its suitability for their specific experimental needs. The provided general protocol offers a starting point for such investigations.
References
Characterization of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride Derivatives: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and characterization of novel compounds are fundamental to drug discovery and development. 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride and its derivatives are of significant interest due to their potential pharmacological activities. This guide provides a comparative overview of the characterization of these compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques that can be employed for comprehensive characterization.
Comparison of Analytical Techniques
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful and complementary techniques for the structural analysis of organic molecules. While NMR provides detailed information about the chemical environment and connectivity of atoms, MS offers precise mass determination and fragmentation patterns, aiding in the confirmation of molecular weight and structural features.
For sulfonyl chlorides and their derivatives, a multi-faceted analytical approach is often necessary for unambiguous characterization. Spectroscopic methods like NMR and MS are fundamental for structural elucidation, while chromatographic techniques are indispensable for purity assessment.[1]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number of protons, their chemical environment, and spin-spin coupling. | Provides detailed structural information, non-destructive. | Can be complex to interpret for large molecules, requires deuterated solvents. |
| ¹³C NMR | Number and types of carbon atoms in a molecule. | Complements ¹H NMR, provides information on the carbon skeleton. | Low natural abundance of ¹³C results in lower sensitivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Isomers may not be distinguishable, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key functional groups. | Provides limited structural information compared to NMR. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | Unambiguous structure determination. | Requires a single, high-quality crystal, not always feasible. |
NMR and MS Characterization of this compound and Derivatives
¹H and ¹³C NMR Spectroscopy
In the ¹H NMR spectra of 5-methyl-2,1,3-benzoxadiazole derivatives, the methyl protons typically appear as a singlet in the upfield region. The aromatic protons on the benzoxadiazole ring will exhibit characteristic splitting patterns and chemical shifts depending on their substitution.
For the ¹³C NMR spectra, the methyl carbon will have a signal at a high field. The aromatic and heterocyclic carbons will resonate in the downfield region, with the carbon attached to the sulfonyl group being significantly deshielded.
Table 1: Representative ¹H and ¹³C NMR Data for a Chiral Sulfonamide Derivative of Benzoxadiazole
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (-)-(R)-7-chloro-N-(1-(3-chlorophenyl)ethyl)benzo--INVALID-LINK--oxadiazole-4-sulfonamide | 1.27-1.37 (m, 3H, CH₃), 4.50 (m, 1H, -CH-, chiral center), 6.96-7.01 (m, 4H, ArH), 7.66-7.72 (m, 1H, ArH, benzoxadiazole), 7.76-7.82 (m, 1H, ArH, benzoxadiazole), 8.95-9.00 (m, 1H, -NH) | 23.80 (-CH₃), 53.26 (-CH), 125.32, 125.55, 126.28, 126.96, 128.29, 128.96, 130.85, 132.93, 135.26, 144.98, 145.07, 148.73 (ArC) |
Data sourced from a study on chiral sulfonamides as HIF inhibitors.
Mass Spectrometry
The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine atom and the SO₂ group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 232.97823 |
| [M+Na]⁺ | 254.96017 |
| [M-H]⁻ | 230.96367 |
Data predicted by PubChem.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Aprotic solvents are preferred for reactive sulfonyl chlorides.
-
Instrument: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatography: Separate the sample on a suitable column (e.g., C18) using an appropriate mobile phase gradient.
-
Mass Analysis: Acquire mass spectra in either positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Alternative Characterization Techniques
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique to identify the presence of the sulfonyl chloride functional group. Strong absorption bands characteristic of S=O stretching are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. This technique can be particularly useful for confirming the structure of novel sulfonamides.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of this compound derivatives.
References
Validating the Structure of Novel 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride Compounds: A Comparative Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Methodologies for Aryl Sulfonyl Chlorides
The synthesis of aryl sulfonyl chlorides can be approached through several established methods. The choice of method often depends on the starting materials' availability, functional group tolerance, and scalability. Below is a comparison of common synthetic routes.
| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Sandmeyer-type Reaction | Aryl amine | NaNO₂, HCl, SO₂, CuCl | Wide substrate scope for electron-deficient and neutral anilines.[1][2] | Requires in situ generation of diazonium salts, which can be unstable. Use of gaseous SO₂ can be cumbersome. |
| Oxidative Chlorination | Aryl thiol or disulfide | Chlorine, SO₂Cl₂, NCS | Can be high yielding. | Often requires harsh reagents and acidic conditions, limiting functional group tolerance.[3] |
| From Aryl Boronic Acids | Aryl boronic acid | DABSO, Pd(OAc)₂, CuBr₂ | Milder reaction conditions. Good functional group tolerance.[3][4] | Requires more expensive starting materials and catalysts. |
| Direct Chlorosulfonylation | Aromatic compound | Chlorosulfonic acid (ClSO₃H) | Direct and often high-yielding for activated arenes. | Harshly acidic, leading to poor regioselectivity and limited functional group compatibility.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and validation of novel compounds. The following are representative protocols for the synthesis of aryl sulfonyl chlorides based on methodologies found in the literature.
Protocol 1: Synthesis of an Aryl Sulfonyl Chloride via a Sandmeyer-type Reaction
This protocol is adapted from a general procedure for the preparation of aryl sulfonyl chlorides from diazonium salts.[1][2]
Materials:
-
Aryl amine (1.0 equiv)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (1.1 equiv)
-
Sulfur Dioxide (in acetic acid or generated in situ from thionyl chloride)
-
Copper(I) Chloride (catalytic)
-
Ice
Procedure:
-
Dissolve the aryl amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid (or generate SO₂ by the controlled addition of thionyl chloride to water) and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Stir the reaction mixture at room temperature for several hours.
-
The product aryl sulfonyl chloride often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the crude product with cold water and dry under vacuum.
Protocol 2: Palladium-Catalyzed Synthesis of an Aryl Sulfonyl Chloride from an Aryl Boronic Acid
This protocol is based on modern cross-coupling strategies.[3][4]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Copper(II) Bromide (CuBr₂, 2.0 equiv)
-
Pentafluorophenol (1.2 equiv)
-
Sodium Persulfate (Na₂S₂O₈, 2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl boronic acid, DABSO, and Pd(OAc)₂.
-
Add the anhydrous solvent and stir the mixture at room temperature for a specified time to form the sulfinate intermediate.
-
To the resulting mixture, add pentafluorophenol, Na₂S₂O₈, and CuBr₂.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Structural Validation Workflow
The validation of a novel compound's structure is a multi-step process involving various analytical techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and structural validation of a novel chemical compound.
Data Presentation for Structural Elucidation
Once synthesized and purified, the novel compound must be subjected to a battery of analytical techniques to confirm its structure. Below are tables outlining the expected data for a compound like this compound, with representative values for analogous structures.
Table 1: Representative Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (2H, likely doublets or multiplets in the 7.0-8.5 ppm region). Methyl protons (3H, singlet around 2.5 ppm). |
| ¹³C NMR | Aromatic carbons (signals in the 110-160 ppm region). Methyl carbon (signal around 20 ppm). Carbon attached to the sulfonyl chloride group would be significantly deshielded. |
| IR (cm⁻¹) | Asymmetric and symmetric S=O stretches for the sulfonyl chloride group (around 1370-1380 and 1180-1190 cm⁻¹). Aromatic C-H and C=C stretches. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₇H₅ClN₂O₃S. Isotopic pattern characteristic of one chlorine and one sulfur atom. |
Table 2: Representative X-ray Crystallography Data
Should single crystals be obtained, X-ray diffraction provides unambiguous structural proof.
| Parameter | Representative Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Bond Length (Å) | S=O: ~1.43, S-Cl: ~2.07, C-S: ~1.78 |
| Bond Angle (°) | O=S=O: ~120, Cl-S-C: ~105 |
This guide provides a framework for the synthesis and structural validation of novel sulfonyl chloride compounds. Researchers can utilize the comparative data and experimental outlines to design their synthetic strategies and analytical workflows. The rigorous application of these methods is paramount to ensuring the structural integrity of newly synthesized molecules in the pursuit of new medicines and materials.
References
A Comparative Guide to the Fluorescent Properties of Thiol-Reactive Benzoxadiazoles and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent properties of thiol adducts formed from 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (MBD-SC) and its close analog, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), with other widely used thiol-reactive fluorescent probes. The objective is to furnish researchers with the necessary data to select the most suitable probe for their specific application, be it protein labeling, cellular imaging, or quantitative thiol detection.
Introduction to Thiol-Reactive Fluorescent Probes
The selective detection and quantification of thiols, such as cysteine residues in proteins and glutathione in cellular environments, are crucial for understanding numerous biological processes. Fluorescent probes that react specifically with thiols offer high sensitivity and spatiotemporal resolution. The choice of probe depends on several factors, including reactivity, selectivity, and the photophysical properties of the resulting fluorescent adduct. This guide focuses on a comparative analysis of benzoxadiazole derivatives against two other major classes of thiol-reactive probes: maleimides and iodoacetamides.
Comparison of Fluorescent Properties
The performance of a fluorescent probe is primarily determined by the properties of its adduct formed with the target molecule. The following tables summarize the key photophysical parameters for the thiol adducts of NBD-Cl (as a proxy for MBD-SC) and popular alternative probes.
Table 1: Photophysical Properties of Benzoxadiazole-Thiol Adducts
| Property | NBD-Thiol Adducts |
| Excitation Max (λex) | ~464 nm[1] |
| Emission Max (λem) | ~512 nm (in aqueous solution)[1] |
| Quantum Yield (Φ) | Environmentally sensitive, generally lower in aqueous solutions |
| Fluorescence Lifetime (τ) | Dependent on the local environment |
| Key Features | Fluorogenic (non-fluorescent before reaction), environmentally sensitive fluorescence |
Table 2: Photophysical Properties of Alternative Thiol-Reactive Probes
| Probe Class | Example Probe | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Key Features |
| Maleimides | Fluorescein-5-Maleimide | 494 nm[2] | 519 nm[2] | ~0.9 (protein conjugate) | High reactivity and specificity for thiols at neutral pH |
| BODIPY FL Maleimide | ~505 nm | ~511 nm | High | Bright and photostable | |
| Alexa Fluor™ 488 C5 Maleimide | ~495 nm | ~519 nm | ~0.92 | High brightness and photostability | |
| Iodoacetamides | 5-Iodoacetamidofluorescein (5-IAF) | ~491 nm | ~517 nm | High | Forms very stable thioether bonds |
| Alexa Fluor™ 488 Iodoacetamide | ~495 nm | ~519 nm | ~0.92 | High brightness and photostability | |
| BODIPY FL Iodoacetamide | ~503 nm | ~512 nm | High | Bright and photostable |
Reaction Mechanisms and Selectivity
The selectivity of these probes for thiols is governed by their reaction mechanisms.
-
Benzoxadiazole Sulfonyl Chlorides/Chlorides (e.g., MBD-SC, NBD-Cl): These compounds react with thiols via a nucleophilic aromatic substitution (SNAr) reaction. While reactive towards thiols, they can also react with primary and secondary amines, although the reaction with thiols is generally faster. The resulting thiol adducts are often less fluorescent than the corresponding amine adducts.
-
Maleimides: These probes react with thiols through a Michael addition mechanism, which is highly specific for sulfhydryl groups at neutral pH (6.5-7.5). Above pH 7.5, reactivity with amines can occur.
-
Iodoacetamides: Iodoacetamides react with thiols via a nucleophilic substitution (SN2) reaction, forming a very stable thioether bond. This reaction is generally slower than the maleimide-thiol reaction but is also highly specific for thiols.
Experimental Protocols
Protocol 1: Labeling of Proteins with NBD-Cl
This protocol provides a general procedure for labeling proteins with 4-chloro-7-nitrobenzofurazan (NBD-Cl).
Materials:
-
Protein of interest
-
NBD-Cl
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Size-exclusion chromatography column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMSO to a concentration of 10-20 mM immediately before use. Protect the solution from light.
-
Labeling Reaction: Add the NBD-Cl stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted NBD-Cl.
-
Purification: Separate the labeled protein from excess dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~478 nm (for the NBD adduct).
Protocol 2: Quantification of Thiols using a Maleimide Probe
This protocol outlines a general procedure for quantifying free thiols in a protein sample using a fluorescent maleimide probe.
Materials:
-
Protein sample
-
Fluorescent maleimide probe (e.g., Fluorescein-5-Maleimide)
-
Reaction Buffer: 100 mM Sodium phosphate, 150 mM NaCl, pH 7.0
-
Standard thiol solution (e.g., L-cysteine) of known concentration
-
Fluorometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the standard thiol solution in the reaction buffer.
-
Add a constant, excess concentration of the maleimide probe to each standard dilution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus thiol concentration to generate a standard curve.
-
-
Sample Preparation: Dissolve the protein sample in the reaction buffer.
-
Labeling Reaction: Add the same excess concentration of the maleimide probe used for the standard curve to the protein sample.
-
Incubation: Incubate the sample for 30 minutes at room temperature in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity of the sample.
-
Quantification: Determine the thiol concentration in the sample by interpolating its fluorescence intensity on the standard curve.
Logical Selection of a Thiol-Reactive Probe
The choice of a suitable fluorescent probe is contingent on the specific experimental requirements.
References
A Comparative Guide to Benzoxadiazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, have become a cornerstone in the development of fluorescent probes for visualizing and quantifying crucial biological molecules and parameters.[1] Their compact size, environmental sensitivity, and reactivity towards nucleophiles make them highly versatile for creating "turn-on" fluorescent sensors.[1][2][3] This guide provides a comparative analysis of benzoxadiazole-based probes for detecting key analytes such as hydrogen sulfide (H₂S), glutathione (GSH), iron (Fe³⁺), and for sensing pH and viscosity, alongside common alternative probes.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical and performance parameters. The following tables provide a quantitative comparison of selected benzoxadiazole-based probes and their alternatives.
Table 1: Comparison of Fluorescent Probes for Hydrogen Sulfide (H₂S) Detection
| Probe Name/Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Features |
| NBD-Ether Probe [1] | ~578 | ~744 | Not specified, significant "turn-on" | 26 nM | Near-infrared (NIR) emission, high selectivity for H₂S.[1] |
| CX-N (NBD-based) [4] | Not specified | Not specified | 75-fold NIR fluorescence increase | Not specified | NIR probe, high selectivity over biothiols, fast response (4 min).[4] |
| PHS1 [5] | Not specified | Not specified | Not specified | 0.523 nM | Good selectivity over GSH and Cys, stable over a wide pH range.[5] |
| WSP-1, WSP-5, CAY, P3 [6] | Various | Various | Not specified | Various (μM to nM range) | Commercially available probes with varying sensitivity and selectivity.[6] |
Table 2: Comparison of Fluorescent Probes for Glutathione (GSH) Detection
| Probe Name/Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Features |
| NBD-Cl [1] | ~476 | ~546 | Low initially, significant increase upon reaction | ~35 nM | Widely used for detecting thiols including GSH, Cys, and Hcy.[1] |
| BODIPY-based Probe [7] | Not specified | 663 | Not specified | 83 nM | d-PET mechanism, high selectivity, suitable for in vitro and in vivo detection.[7] |
| 1,8-Naphthalimide-based Probe [7] | 750 (two-photon) | 495 | Not specified | 9.3 mM | Two-photon probe for monitoring GSH in neuronal cells.[7] |
| Cyanine-based Probes 1 & 2 [8] | Not specified | NIR | Not specified | Not specified | NIR fluorescence enhancement upon reaction with GSH, suitable for in vivo imaging.[8] |
Table 3: Comparison of Fluorescent Probes for Ferric Iron (Fe³⁺) Detection
| Probe Name/Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Features |
| Benzoxazole-functionalized Rhodamine [9][10] | 530 | 571 | Not specified | Not specified | Reversible detection, strong fluorescence emission and color change.[9][10] |
| Rhodamine B-DCT Probe [11] | Not specified | Not specified | Not specified | 0.0521 μM | "Turn-on" mechanism, rapid response, broad pH stability.[11] |
| Benzothiazole-functionalized Fluorescein [12] | Not specified | Not specified | Not specified | 7.4 nM | High sensitivity for intracellular Fe³⁺ detection.[12] |
| Chromone-based Probe (CP) [13] | Not specified | Not specified | Not specified | 0.044 μM | "Turn-off" response, high selectivity and sensitivity.[13] |
| Benzimidazolium-based Probe 1 [14] | Not specified | Not specified | Not specified | 2.8 μM | Water-soluble, operates in pure aqueous media.[14] |
Table 4: Comparison of Fluorescent Probes for pH and Viscosity Sensing
| Probe Type | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Sensing Mechanism | Key Features |
| Coumarin-hybridized Spirolactam [15][16] | pH | 425 / 625 | 482-498 / 696-715 | Spirolactam ring opening/closing | Ratiometric detection in visible and NIR ranges, high sensitivity.[15][16] |
| 4-Amino-1,8-naphthalimide based [17] | pH | Not specified | Not specified | Photoinduced Electron Transfer (PET) | Broad pH measurement range (pH 1-14).[17] |
| Couoxo-LD [18] | Polarity & Viscosity | 365 | 576-622 | Twisted Intramolecular Charge Transfer (TICT) | Solvatochromic, sensitive to both polarity and viscosity.[18] |
Signaling Pathways and Experimental Workflows
The function of these fluorescent probes is underpinned by specific chemical reactions and photophysical processes. Understanding these mechanisms is crucial for their effective application.
Signaling Pathway for NBD-based H₂S Detection
The detection of H₂S by many NBD-based probes involves a nucleophilic aromatic substitution reaction. The weakly fluorescent NBD-ether probe reacts with H₂S, which cleaves the ether linkage and releases a highly fluorescent NBD-thiol derivative.
General Experimental Workflow for Fluorescent Probe Evaluation
The evaluation of a new fluorescent probe typically follows a standardized workflow to characterize its performance and applicability.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative studies. Below are generalized methodologies for key experiments.
Synthesis of Benzoxadiazole-Based Probes
The synthesis of NBD-based probes often involves the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with a molecule containing a nucleophilic group (e.g., amine, thiol, or hydroxyl) that is part of the analyte recognition moiety.[1]
General Procedure for NBD-Amine Conjugation:
-
Dissolve the amine-containing recognition molecule in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., triethylamine, DIPEA) to deprotonate the amine.
-
Add a solution of NBD-Cl (typically 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired NBD-based probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Fluorescence Quantum Yield (Φ)
The relative fluorescence quantum yield is commonly determined using the comparative method with a well-characterized standard.[19][20][21][22]
Procedure:
-
Prepare a series of dilute solutions of both the sample probe and a standard fluorophore (e.g., quinine sulfate, rhodamine 6G) with known quantum yield in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[22]
-
Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution on a fluorometer, using the same excitation wavelength.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.[21]
Evaluation of Sensitivity (Limit of Detection) and Selectivity
Sensitivity (LOD):
-
Prepare a solution of the fluorescent probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Record the fluorescence intensity of the probe solution in the absence of the analyte (blank).
-
Add increasing concentrations of the analyte to the probe solution and record the corresponding fluorescence intensity after a set incubation time.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
The limit of detection (LOD) is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Selectivity:
-
Prepare solutions of the fluorescent probe containing the target analyte at a specific concentration.
-
Prepare similar solutions containing potential interfering species (e.g., other amino acids, metal ions, reactive oxygen species) at concentrations typically found in biological systems.
-
Measure the fluorescence response of the probe to the target analyte and to each of the potential interfering species.
-
A significant change in fluorescence should only be observed in the presence of the target analyte, demonstrating the probe's selectivity.[6]
This guide provides a foundational comparison of benzoxadiazole-based fluorescent probes. Researchers are encouraged to consult the primary literature for specific details on probe synthesis and application to ensure the selection of the most appropriate tool for their research needs.
References
- 1. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-infrared fluorescent probes for the detection of glutathione and their application in the fluorescence imaging of living cells and tumor-bearing mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 20. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 21. agilent.com [agilent.com]
- 22. chem.uci.edu [chem.uci.edu]
Assessing the Purity of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity of synthesized 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key building block in medicinal chemistry and fluorescent probe development. We present a comparative analysis with alternative sulfonyl chloride reagents, supported by experimental data and detailed analytical protocols to ensure the reliability and reproducibility of your research.
Synthesis and Potential Impurities
Potential impurities in the synthesized this compound may include:
-
Unreacted Starting Material: 4-methyl-2,1,3-benzoxadiazole.
-
Isomeric Products: Chlorosulfonation at other positions on the benzene ring.
-
Hydrolysis Product: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid, formed by reaction with moisture.
-
Over-chlorinated Species: Dichlorinated benzoxadiazole derivatives.
-
Residual Solvents: From the reaction and purification steps.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach is recommended for the rigorous purity assessment of this compound. The following table summarizes the key analytical techniques and their respective strengths and weaknesses.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) | Differential partitioning of analytes between a stationary and mobile phase. | Purity profile, number and relative amounts of impurities. | High resolution, quantitative, widely available. | Requires a chromophore, may not detect all impurities if they co-elute or lack a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities and degradation products. | High sensitivity, provides structural information of impurities. | Not suitable for thermally labile or non-volatile compounds. The sulfonyl chloride may require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard. | High precision and accuracy, provides structural information, does not require a reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Comparison with Alternative Sulfonyl Chloride Reagents
This compound is often used as a fluorescent labeling or derivatizing agent. Its performance can be compared with other commonly used reagents like Dansyl chloride and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
| Reagent | Structure | Application | Advantages | Disadvantages |
| This compound | C₇H₅ClN₂O₃S | Fluorescent labeling, derivatization for HPLC. | Potentially higher quantum yield and different spectral properties compared to alternatives. | Less established, stability and reactivity profile not as extensively studied. |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | Fluorescent labeling of primary and secondary amines, peptides, and proteins.[1] | Well-established reagent, stable fluorescent derivatives, sensitive to environmental polarity.[1] | Fluorescence can be quenched in aqueous environments. |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | C₆H₂ClN₃O₃ | Fluorescent labeling of amines and thiols.[2][3] | Reacts with a broader range of functional groups, fluorescent adducts are well-characterized.[2][3] | Less stable than Dansyl chloride, can be susceptible to hydrolysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-DAD Method for Purity Assessment
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation: HPLC system with a Diode-Array Detector.
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25.1-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
GC-MS Method for Impurity Identification
Objective: To identify volatile impurities and potential degradation products.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Derivatization (optional but recommended for sulfonyl chlorides):
-
Dissolve ~1 mg of the sample in 1 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of a primary or secondary amine (e.g., diethylamine) and stir at room temperature for 1 hour to form the more stable sulfonamide.
-
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Identify peaks in the total ion chromatogram and analyze their mass spectra to identify the structures of impurities by comparing with mass spectral libraries.
qNMR Method for Absolute Purity Determination
Objective: To determine the absolute purity of this compound.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Internal Standard Selection: Choose a certified internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
-
NMR Data Acquisition:
-
Use a quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purity assessment of this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: Integrated workflow for the comprehensive purity assessment of the synthesized product.
References
Comparative Guide to the Cross-Reactivity of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
For researchers and professionals in drug development and chemical biology, understanding the reactivity and potential off-target effects of chemical probes is paramount. This guide provides a comparative analysis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a reactive compound used for labeling and modifying biological molecules. Due to the limited direct experimental data on this specific compound, this guide draws comparisons from the known reactivity of the sulfonyl chloride functional group and structurally related benzoxadiazole and other thiol-reactive probes.
Introduction to this compound
This compound is a heterocyclic compound containing a highly reactive sulfonyl chloride functional group. This group is an electrophile that readily reacts with nucleophiles, making the compound useful for covalently modifying proteins and other biomolecules. The benzoxadiazole core is a fluorophore, which can facilitate the detection and analysis of labeled molecules.
Reactivity Profile and Cross-Reactivity
The primary mode of action of sulfonyl chlorides is the sulfonylation of nucleophilic amino acid residues in proteins. The expected order of reactivity is primarily with thiols and to a lesser extent with primary amines.
Primary Targets:
-
Cysteine (Thiols): The thiol group of cysteine is a strong nucleophile and is expected to be the primary target for this compound. The reaction forms a stable sulfonamide linkage.
-
Lysine (Primary Amines): The ε-amino group of lysine is also nucleophilic and can react with sulfonyl chlorides to form sulfonamides. This reaction is generally slower than the reaction with thiols.
Potential Cross-Reactivity:
-
Serine and Threonine (Hydroxyls): The hydroxyl groups of serine and threonine are weaker nucleophiles and are less likely to react under physiological conditions.
-
Tyrosine (Phenol): The hydroxyl group of tyrosine can also be a target, though its reactivity is generally lower than that of cysteine and lysine.
-
Histidine (Imidazole): The imidazole ring of histidine can also exhibit nucleophilicity.
Comparison with Alternative Probes
A comparative overview of this compound with other commonly used thiol-reactive probes is presented below.
| Probe | Reactive Group | Primary Target | Advantages | Disadvantages |
| This compound | Sulfonyl chloride | Cysteine, Lysine | Fluorescent, Forms stable adducts | Potential for cross-reactivity with primary amines |
| N-ethylmaleimide (NEM) | Maleimide | Cysteine | High thiol specificity | Reversible reaction under certain conditions |
| Iodoacetamide (IAM) | Iodoacetyl | Cysteine | Forms stable thioether bond | Can react with other nucleophiles at high pH |
| Methylsulfonyl benzothiazole (MSBT) | Methylsulfonyl | Cysteine | High thiol specificity and reactivity | Less established than NEM or IAM |
Experimental Protocols
To assess the cross-reactivity and performance of this compound, the following experimental protocols can be employed.
Protocol 1: Determination of Amino Acid Reactivity by HPLC
Objective: To quantify the reactivity of this compound with various amino acids.
Materials:
-
This compound
-
Individual N-acetylated amino acids (Cys, Lys, Ser, Thr, Tyr, His)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound (10 mM in acetonitrile) and each N-acetylated amino acid (10 mM in PBS).
-
In separate microcentrifuge tubes, mix the sulfonyl chloride solution with each amino acid solution at a 1:1 molar ratio.
-
Incubate the reaction mixtures at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an equal volume of 0.1% TFA in water.
-
Analyze the samples by HPLC. Monitor the disappearance of the amino acid peak and the appearance of the product peak.
-
Calculate the reaction rate constants to compare the reactivity with different amino acids.
Protocol 2: Protein Labeling and Analysis by Mass Spectrometry
Objective: To identify the specific amino acid residues in a protein that are modified by this compound.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
PBS, pH 7.4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dissolve the model protein in PBS to a final concentration of 1 mg/mL.
-
Add a 10-fold molar excess of this compound to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate free thiols by adding IAM to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides modified with the 5-Methyl-2,1,3-benzoxadiazole moiety.
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Experimental workflows for assessing reactivity and specificity.
Caption: Reactivity pathway of the sulfonyl chloride probe.
Conclusion
This compound is a potentially valuable tool for protein modification and labeling, owing to its reactive sulfonyl chloride group and inherent fluorescence. However, researchers must be aware of its potential for cross-reactivity, primarily with cysteine and lysine residues. The provided experimental protocols offer a framework for characterizing its reactivity and specificity. When selecting a probe, a careful comparison with alternatives like NEM and MSBT is recommended to ensure the most appropriate tool is chosen for the specific research question.
Benchmarking 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride Against Other Sulfonyl Chlorides: A Comparative Guide
In the landscape of modern drug discovery and chemical biology, sulfonyl chlorides are indispensable reagents for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity and selectivity of the sulfonyl chloride group are paramount to the success of these synthetic endeavors. This guide provides a comparative analysis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride against other commonly employed sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), and 4-nitrobenzenesulfonyl chloride (Nosyl chloride). This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific application.
Principles of Reactivity in Aromatic Sulfonyl Chlorides
The reactivity of an aromatic sulfonyl chloride is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to a less reactive sulfonyl chloride.[1] This fundamental principle governs the relative performance of the sulfonyl chlorides discussed herein.
Comparative Data of Sulfonyl Chlorides
The following table summarizes the key characteristics and comparative reactivity of the selected sulfonyl chlorides. The reactivity is qualitatively assessed based on the electronic properties of the aromatic substituents.
| Sulfonyl Chloride | Structure | Molecular Weight ( g/mol ) | Key Features & Applications | Relative Reactivity |
| This compound | 232.65 | The benzoxadiazole ring is a strong electron-withdrawing group, suggesting high reactivity. Often used in the synthesis of kinase inhibitors and fluorescent probes. | Very High | |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | The methyl group is weakly electron-donating, leading to moderate reactivity. Widely used for the protection of alcohols and amines and as a leaving group.[1][2] | Moderate | |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | 269.75 | The dimethylamino group is strongly electron-donating, resulting in lower reactivity. Primarily used as a fluorescent labeling agent for primary and secondary amines.[3][4] | Low | |
| 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) | 221.62 | The nitro group is a very strong electron-withdrawing group, conferring high reactivity. Used for the protection of amines, with the resulting sulfonamide being readily cleavable.[5][6] | Very High |
Experimental Protocols
To provide a framework for the quantitative comparison of these sulfonyl chlorides, detailed experimental protocols for a representative sulfonylation reaction and a kinetic hydrolysis study are provided below.
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary amine to form a sulfonamide.
Materials:
-
Appropriate sulfonyl chloride (e.g., this compound)
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 mmol) in dichloromethane (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified sulfonamide by NMR and mass spectrometry to confirm its identity and purity.
Protocol for Comparing the Hydrolysis Rates of Sulfonyl Chlorides
This protocol outlines a method to compare the relative rates of hydrolysis of different sulfonyl chlorides by monitoring the production of hydrochloric acid via titration.
Materials:
-
Sulfonyl chlorides to be tested (e.g., this compound, TsCl, Dansyl chloride, Nosyl chloride)
-
Acetone (ACS grade)
-
Deionized water
-
0.01 M sodium hydroxide (NaOH) solution, standardized
-
Phenolphthalein indicator solution
-
Stopwatch
-
Thermostated water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of each sulfonyl chloride (e.g., 0.1 M) in acetone.
-
Equilibrate a flask containing a known volume of a water-acetone mixture (e.g., 50:50 v/v) in a thermostated water bath at a constant temperature (e.g., 25 °C).
-
Add a few drops of phenolphthalein indicator to the solvent mixture.
-
Initiate the reaction by adding a small, known volume of the sulfonyl chloride stock solution to the solvent mixture and start the stopwatch simultaneously.
-
Immediately begin titrating the liberated HCl with the standardized NaOH solution, maintaining a faint pink color of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
Continue the titration until the rate of NaOH addition becomes negligible, indicating the completion of the reaction.
-
The rate of reaction can be determined by plotting the volume of NaOH added versus time. The initial slope of this curve is proportional to the initial rate of hydrolysis.
Visualizing Experimental and Biological Contexts
To better illustrate the practical and biological relevance of sulfonyl chlorides, the following diagrams are provided.
Caption: Experimental workflow for sulfonamide synthesis.
Many sulfonamides derived from sulfonyl chlorides, including those with a benzoxadiazole core, are potent inhibitors of protein kinases.[7][8] These enzymes are often dysregulated in diseases such as cancer. The PI3K/Akt/mTOR signaling pathway is a critical cascade that controls cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.[1][2][9]
Caption: PI3K/Akt signaling pathway with potential inhibition.
Conclusion
The selection of an appropriate sulfonyl chloride is a critical decision in the design and synthesis of novel chemical entities. While traditional reagents like TsCl, Dansyl chloride, and Nosyl chloride have well-defined roles, this compound emerges as a highly reactive building block, likely due to the strong electron-withdrawing nature of the benzoxadiazole moiety. This enhanced reactivity can be advantageous in reactions with less nucleophilic amines or when milder reaction conditions are desired. However, this increased reactivity may also lead to lower selectivity in the presence of multiple nucleophilic sites. The provided experimental protocols offer a standardized approach for researchers to quantitatively benchmark the performance of this compound against other sulfonyl chlorides, enabling an informed selection based on empirical data for their specific research and development needs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride and Alternative Fluorophores
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of biomolecules, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental sensitivity and accuracy. A key performance metric in this selection is the fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides a comparative overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride and alternative fluorescent probes, with a focus on their quantum yields and supported by experimental methodologies.
Performance Comparison of Amine-Reactive Fluorophores
The following table summarizes the key photophysical properties of various amine-reactive fluorescent dyes, allowing for an objective comparison.
| Fluorophore Class | Specific Probe | Reactive Group | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| Benzoxadiazole | NBD-Cl (amine adduct in MeOH) | Chloro | 465 | 535 | ~0.3[1] |
| NBD-NHMe (in water) | Amine | 0.04[2] | |||
| NBD-NMe2 (in water) | Amine | 0.008[2] | |||
| BODIPY | BODIPY-FL NHS Ester | Succinimidyl Ester | 502 | 511 | >0.90[3] |
| Fluorescein | FITC (Fluorescein isothiocyanate) | Isothiocyanate | 495 | 519 | ~0.92 (for fluorescein)[1] |
| Alexa Fluor | Alexa Fluor 488 NHS Ester | N-hydroxysuccinimide ester | 495 | 519 | 0.92[1][4] |
| Coumarin | 7-amino-4-methylcoumarin (AMC) | Amine | - |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent, pH, and conjugation state. The data presented here are approximate values for comparison.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the relative fluorescence quantum yield of a sample.[5] It involves comparing the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the standard and the unknown samples.
-
Calculate the quantum yield of the unknown sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
If the same solvent is used for both the sample and the standard, the refractive index term (η_sample² / η_standard²) becomes 1.[5]
-
Mandatory Visualizations
Signaling Pathway of Amine-Reactive Labeling
The following diagram illustrates the general reaction of an amine-reactive fluorophore, such as one containing a sulfonyl chloride group, with a primary amine on a protein to form a stable sulfonamide bond.
Caption: Reaction of an amine-reactive fluorophore with a protein.
Experimental Workflow for Protein Labeling
This diagram outlines a typical workflow for labeling a protein with an amine-reactive fluorescent dye.
Caption: General workflow for fluorescently labeling proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Evaluating the Specificity of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride as a Labeling Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides a comprehensive evaluation of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (MBDSC) as a labeling agent, comparing its performance with common alternatives and providing detailed experimental protocols.
This compound is a fluorescent labeling reagent that targets nucleophilic residues on proteins and other biomolecules. The reactivity of the sulfonyl chloride group, influenced by the electron-withdrawing nature of the benzoxadiazole ring, allows for the formation of stable sulfonamide or sulfonate ester linkages. This guide delves into the specificity of MBDSC, a critical factor for ensuring the reliability of downstream applications such as fluorescence microscopy, flow cytometry, and proteomics.
Performance Comparison of Labeling Agents
The choice of a labeling agent is dictated by several factors, including its reactivity towards the target functional group, its stability in aqueous solutions, and the stability of the resulting conjugate. While MBDSC is primarily reactive towards primary and secondary amines, its sulfonyl chloride moiety can also react with other nucleophiles like thiols and phenols, and is susceptible to hydrolysis. The following tables provide a comparative overview of MBDSC's expected performance against other common amine- and thiol-reactive labeling agents.
Table 1: Comparison of Amine-Reactive Labeling Agents
| Feature | This compound (MBDSC) | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates (ITCs) |
| Reactive Group | Sulfonyl chloride | N-Hydroxysuccinimide ester | Isothiocyanate |
| Target Residues | Primary and secondary amines, thiols, phenols | Primary amines | Primary amines |
| Resulting Bond | Sulfonamide | Amide | Thiourea |
| Optimal pH | > 8.0 | 7.2 - 8.5 | 9.0 - 10.0 |
| Bond Stability | Very High | High | Moderate |
| Reagent Stability | Low (prone to hydrolysis) | Moderate (prone to hydrolysis) | High |
| Specificity | Moderate | High | High |
Table 2: Comparison of Thiol-Reactive Labeling Agents
| Feature | This compound (MBDSC) | Maleimides | Haloacetyls (Iodo/Bromoacetamides) |
| Reactive Group | Sulfonyl chloride | Maleimide | Iodo/Bromoacetamide |
| Target Residues | Thiols, amines, phenols | Thiols | Thiols |
| Resulting Bond | Sulfonate ester/Sulfonamide | Thioether | Thioether |
| Optimal pH | > 8.0 | 6.5 - 7.5 | 7.5 - 8.5 |
| Bond Stability | High (Sulfonamide), Moderate (Sulfonate ester) | Moderate (can undergo retro-Michael addition) | High |
| Reagent Stability | Low (prone to hydrolysis) | Moderate | High |
| Specificity | Low (reacts with other nucleophiles) | High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful labeling experiments. Below are protocols for protein labeling with MBDSC and for determining the degree of labeling.
Protocol 1: Protein Labeling with this compound (MBDSC)
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound (MBDSC)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for labeling.
-
MBDSC Solution Preparation: Immediately before use, dissolve MBDSC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved MBDSC. A 10- to 20-fold molar excess of MBDSC to protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted MBDSC and quenching reagent using a size-exclusion chromatography column equilibrated with the storage buffer.
-
Characterization: Determine the degree of labeling (see Protocol 2).
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the MBDSC label (λ_max).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye where:
-
ε_dye is the molar extinction coefficient of MBDSC at its λ_max.
-
-
Calculate DOL: DOL = Dye Concentration / Protein Concentration
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism of MBDSC and the experimental workflow.
Caption: Reaction pathways of MBDSC with protein nucleophiles.
Caption: Workflow for labeling proteins with MBDSC.
Conclusion
This compound is a reactive fluorescent labeling agent that can be used to modify proteins and other biomolecules. Its primary targets are primary and secondary amines, forming highly stable sulfonamide bonds. However, researchers must be aware of its potential for off-target reactions with other nucleophiles, such as thiols and phenols, and its susceptibility to hydrolysis, which can reduce labeling efficiency. The specificity of the labeling reaction can be influenced by controlling the pH, with higher pH values favoring the reaction with amines.
For applications requiring high specificity for primary amines, NHS esters are generally a superior choice due to their lower reactivity with other nucleophilic residues and greater stability in solution. For thiol-specific labeling, maleimides and haloacetyls offer much higher selectivity. Nevertheless, the fluorescent properties of the benzoxadiazole moiety in MBDSC make it a valuable tool for certain applications, provided that the reaction conditions are carefully optimized to maximize the desired labeling and minimize side reactions. This guide provides the foundational information to make an informed decision based on the specific requirements of your research.
Safety Operating Guide
Proper Disposal of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride: A Guide for Laboratory Professionals
For immediate reference, treat 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful handling and adherence to hazardous waste regulations. Never dispose of it directly down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potentially hazardous chemical. While specific data for this compound is limited, analogous sulfonyl chlorides are known to be corrosive, water-reactive, and can cause severe skin burns and eye damage.[1][2] Inhalation may also be harmful.[3] Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and corrosive fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and chemical burns. |
| Body Protection | A chemical-resistant laboratory coat or apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of harmful vapors or dust. |
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
Experimental Protocol: Small Spill Cleanup
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite.[4][5] DO NOT USE WATER or combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all waste from the decontamination is also collected as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Disposal Procedures
The proper disposal method depends on the quantity of the waste. Two primary scenarios are considered: disposal of residual quantities (e.g., from cleaning glassware) and disposal of bulk quantities.
For small, residual amounts of this compound, a neutralization step can be performed before collection as aqueous hazardous waste. This should be done with extreme caution in a chemical fume hood.
Experimental Protocol: Neutralization of Residual Sulfonyl Chloride
-
Preparation: In a fume hood, prepare a large beaker containing a cold (ice bath) saturated solution of sodium bicarbonate.
-
Slow Addition: While stirring vigorously, slowly and carefully add the residual sulfonyl chloride solution dropwise to the sodium bicarbonate solution. Be aware that this reaction is exothermic and will produce gas.[6]
-
Reaction Completion: Continue stirring the mixture for at least 30-60 minutes after the addition is complete to ensure full neutralization.[6]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[6]
-
Waste Collection: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution.
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
-
Waste Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of accumulation.
-
Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[3][5] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[4][7]
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride: A Comprehensive Guide
The handling of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a reactive sulfonyl chloride derivative, demands stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a corrosive substance that causes severe skin burns and eye damage. It may also be harmful if swallowed and cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is crucial to minimize exposure.
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., butyl rubber or nitrile)- Chemical splash goggles- Laboratory coat- Face shield (if there is a risk of splashing)- Use of a chemical fume hood is mandatory |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., an air-purifying respirator with acid gas cartridges) |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed and stored under an inert atmosphere if possible, as sulfonyl chlorides can be moisture-sensitive.[2]
-
Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2][3]
3. Handling and Use:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid inhalation of dust or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
4. Spill Management:
-
In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Ensure the spill area is well-ventilated. Do not use water to clean up spills as sulfonyl chlorides can react with water to produce corrosive acids.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste from reactions or cleaning procedures in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.[1]
-
Decontamination: Decontaminate glassware and equipment that have come into contact with the chemical using an appropriate solvent (e.g., acetone) in a fume hood, and collect the rinsate as hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
